4-Hydroxy-2-iodobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNWAMYECSEIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591719 | |
| Record name | 4-Hydroxy-2-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-01-2 | |
| Record name | 4-Hydroxy-2-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hydroxy-2-iodobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details experimental protocols, presents quantitative data in a comparative format, and includes schematic diagrams of the reaction pathways for enhanced comprehension.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring hydroxyl, iodo, and formyl groups, allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules with potential therapeutic activities. The efficient and selective synthesis of this compound is crucial for its application in drug discovery and development. This guide explores established methods for its preparation, focusing on direct iodination of 4-hydroxybenzaldehyde.
Synthesis Pathways
The synthesis of this compound predominantly involves the electrophilic iodination of 4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. This electronic arrangement favors the introduction of iodine at the positions ortho to the hydroxyl group (positions 3 and 5) and meta to the aldehyde group (also positions 3 and 5). However, iodination at the 2-position (ortho to the aldehyde and meta to the hydroxyl) can be achieved under specific conditions.
Direct Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
A common and effective method for the iodination of activated aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst such as trifluoroacetic acid (TFA). This method can be tuned to yield mono- or di-iodinated products.
Reaction Scheme:
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-iodobenzaldehyde is an aromatic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a hydroxyl group, an iodine atom, and an aldehyde functional group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules with potential biological activities. The presence of the iodine atom, in particular, opens avenues for various cross-coupling reactions, making it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with available experimental protocols and an exploration of its potential (though currently underexplored) biological significance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.
| Property | Value | Source(s) |
| Chemical Structure | N/A | |
| Molecular Formula | C₇H₅IO₂ | [1] |
| Molecular Weight | 248.02 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 157-160 °C | [3] |
| Boiling Point | 337.6 °C at 760 mmHg | [3] |
| Solubility | The presence of the hydroxyl group suggests some polarity and potential solubility in polar organic solvents.[4] | N/A |
| InChI | InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | [3] |
| InChIKey | FSNWAMYECSEIEX-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C=C1O)I)C=O | [5] |
| CAS Number | 90151-01-2 | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically downfield, around 9-10 ppm), the hydroxyl proton, and the aromatic protons. The substitution pattern on the benzene ring will dictate the splitting patterns of the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with shifts influenced by the iodo and hydroxyl substituents), and any other carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the hydroxyl group (a broad band), the C=O stretching of the aldehyde, and C-H and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information, with characteristic losses of fragments such as the aldehyde group or the iodine atom.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, general methods for the iodination of hydroxybenzaldehydes can be adapted.
Synthesis of Iodinated Hydroxybenzaldehydes
A common method for the synthesis of iodinated hydroxybenzaldehydes involves the electrophilic iodination of a hydroxybenzaldehyde precursor. Two potential protocols are outlined below.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method utilizes N-Iodosuccinimide as the iodinating agent in an acidic medium.
-
Reaction: To a stirred solution of 4-hydroxybenzaldehyde in acetic acid, add N-iodosuccinimide.
-
Conditions: The reaction is typically stirred at room temperature for several hours.
-
Work-up: The reaction mixture is filtered, and the filtrate is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and the solvent is evaporated to yield the product.
Protocol 2: Iodination using Iodine and Iodic Acid
This protocol employs a combination of iodine and iodic acid as the iodinating reagent.
-
Reaction: A mixture of the substituted hydroxybenzaldehyde and iodine crystals is dissolved in ethanol.
-
Conditions: The reaction mixture is heated, and an aqueous solution of iodic acid is added with stirring.
-
Work-up: The reaction is diluted with water, and any unreacted iodine is quenched with a sodium thiosulfate solution. The solid product is then filtered, washed, and can be recrystallized.[6]
References
An In-depth Technical Guide to 4-Hydroxy-2-iodobenzaldehyde (CAS Number: 90151-01-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-2-iodobenzaldehyde, a valuable intermediate in organic synthesis. Due to its specific substitution pattern, this compound offers unique reactivity for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document summarizes its chemical and physical properties, provides a detailed synthetic protocol, and explores its potential applications based on its structural features.
Core Chemical and Physical Properties
This compound is a solid organic compound characterized by a benzene ring substituted with a hydroxyl group, an iodine atom, and a formyl (aldehyde) group. These functional groups dictate its chemical behavior and physical properties. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl group) can influence its intermolecular interactions and crystalline structure.
| Property | Value | Reference |
| CAS Number | 90151-01-2 | [1] |
| Molecular Formula | C₇H₅IO₂ | [2] |
| Molecular Weight | 248.02 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 157-160 °C | |
| Boiling Point | 337.6 °C at 760 mmHg (Predicted) | |
| InChI | 1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| InChI Key | FSNWAMYECSEIEX-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(O)ccc1I | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic iodination of 4-hydroxybenzaldehyde. A common method involves the use of N-iodosuccinimide (NIS) as the iodine source in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA). It is important to note that this reaction typically yields a mixture of mono-iodinated isomers, primarily the 3-iodo and the desired 2-iodo derivatives, due to the directing effects of the hydroxyl and aldehyde groups on the aromatic ring.
Experimental Protocol: Iodination of 4-Hydroxybenzaldehyde
This protocol is adapted from the synthesis of iodinated 4-hydroxybenzaldehyde derivatives as described in the literature.[3][4]
Materials:
-
4-Hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Sodium thiosulfate solution (for quenching)
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution.
-
In a separate flask, dissolve N-iodosuccinimide (NIS) (1.2 equivalents for mono-iodination) in the same anhydrous solvent.
-
Slowly add the NIS solution to the cooled solution of 4-hydroxybenzaldehyde and TFA over a period of 30 minutes.
-
Allow the reaction mixture to stir at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 2-iodo and 3-iodo isomers.
Note: The yields of the respective isomers can vary. In a reported synthesis, a similar reaction yielded a mixture of the two mono-iodinated products.[3]
Caption: Synthetic pathway for this compound.
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in the synthesis of novel compounds with therapeutic relevance. The presence of three distinct functional groups allows for a variety of chemical transformations.
-
Aldehyde Group: The aldehyde functionality can participate in a wide range of reactions, including reductive amination to form substituted benzylamines, Wittig reactions to generate alkenes, and condensation reactions to form Schiff bases and other heterocyclic systems.
-
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. It also activates the aromatic ring for further electrophilic substitutions.
-
Iodine Atom: The iodine substituent is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of various aryl, alkynyl, and vinyl groups at the 2-position, enabling the construction of complex molecular scaffolds.
The strategic positioning of these functional groups makes this compound a particularly interesting starting material for the synthesis of:
-
Heterocyclic Compounds: The intramolecular reaction between the aldehyde or a derivative and a group introduced via the iodine can lead to the formation of various oxygen- and nitrogen-containing heterocycles.
-
Substituted Biaryls: Suzuki coupling at the iodine position can be used to synthesize biaryl compounds, a common motif in many biologically active molecules.
-
Novel Scaffolds for Drug Discovery: The unique substitution pattern can be exploited to generate libraries of novel compounds for screening against various biological targets.
Caption: Potential synthetic transformations of this compound.
Signaling Pathways and Biological Activity: An Area for Future Research
Currently, there is a lack of specific data in the public domain regarding the interaction of this compound with biological signaling pathways or its specific biological activities. While some substituted benzaldehydes are known to possess a range of biological effects, including antimicrobial and anticancer properties, these have not been specifically demonstrated for the 2-iodo isomer.
The potential for this compound to act as a precursor for molecules with defined biological activities is high. For instance, its derivatives could be designed to target specific enzymes or receptors where the substitution pattern could influence binding affinity and selectivity. The exploration of the biological profile of this compound and its derivatives represents a promising avenue for future research in drug discovery.
Safety Information
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
General Hazards:
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the construction of complex organic molecules. Its unique arrangement of functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. While its own biological activity is not well-characterized, its utility as a building block for creating molecules with desired therapeutic properties is clear. Further research into the biological effects of this compound and its derivatives is warranted.
References
- 1. CAS 90151-01-2: Benzaldehyde, 4-hydroxy-2-iodo- [cymitquimica.com]
- 2. Benzaldehyde, 4-hydroxy-2-iodo- CAS#: 90151-01-2 [chemicalbook.com]
- 3. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide
For Immediate Release
Chemical Structure and Properties
IUPAC Name: 4-Hydroxy-2-iodobenzaldehyde Molecular Formula: C₇H₅IO₂ Molecular Weight: 248.02 g/mol Appearance: Expected to be a solid at room temperature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of closely related molecules, including 4-bromo-2-hydroxybenzaldehyde, 4-iodobenzaldehyde, and 2-iodobenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.8 - 10.0 | s | - | Aldehyde H (CHO) |
| ~7.6 - 7.8 | d | ~2.0 | H-3 |
| ~7.1 - 7.3 | dd | ~8.5, ~2.0 | H-5 |
| ~6.9 - 7.1 | d | ~8.5 | H-6 |
| ~11.0 | s (broad) | - | Phenolic OH |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 - 197 | Aldehyde C=O |
| ~160 - 162 | C-4 (C-OH) |
| ~140 - 142 | C-2 (C-I) |
| ~135 - 137 | C-5 |
| ~120 - 122 | C-1 |
| ~118 - 120 | C-6 |
| ~95 - 97 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Broad | O-H stretch (phenolic) |
| ~1650 - 1670 | Strong | C=O stretch (aldehyde) |
| ~1580 - 1600 | Medium | C=C stretch (aromatic) |
| ~1200 - 1300 | Medium | C-O stretch (phenol) |
| ~600 - 700 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 248 | High | [M]⁺ (Molecular Ion) |
| 247 | Medium | [M-H]⁺ |
| 220 | Medium | [M-CO]⁺ |
| 121 | Medium | [M-I]⁺ |
| 93 | Medium | [M-I-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
-
Analysis: The ions are separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the ions is detected.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a chemical compound like this compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 4-Hydroxy-2-iodobenzaldehyde: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential biological relevance of 4-Hydroxy-2-iodobenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide synthesizes information from established chemical principles and comparative data from structurally related molecules to present a thorough and practical resource.
Molecular Structure and Physicochemical Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, an iodine (-I) atom, and a formyl (-CHO) group. The positioning of these functional groups dictates its chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₂ | --INVALID-LINK-- |
| Molecular Weight | 248.02 g/mol | --INVALID-LINK-- |
| CAS Number | 90151-01-2 | --INVALID-LINK-- |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Melting Point | 157-160 °C | --INVALID-LINK-- |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | General knowledge of similar compounds |
Synthesis of this compound
Proposed Synthetic Pathway: Electrophilic Iodination
The hydroxyl group of 4-hydroxybenzaldehyde is an activating, ortho-, para-directing group. Since the para position is already occupied by the aldehyde, electrophilic substitution is directed to the ortho positions. The introduction of a single iodine atom can be achieved under controlled conditions.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common methods for the iodination of phenols.
Materials:
-
4-Hydroxybenzaldehyde
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane.
-
Addition of Base: Add an aqueous solution of sodium bicarbonate (2-3 equivalents).
-
Iodination: To the biphasic mixture, add a solution of iodine (1 equivalent) in dichloromethane dropwise with vigorous stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10.5 | s | 1H | -OH | Chemical shift is concentration and solvent dependent. |
| ~9.8 | s | 1H | -CHO | Aldehyde proton, typically a sharp singlet. |
| ~7.8 | d | 1H | H-6 | Aromatic proton ortho to the aldehyde group. |
| ~7.2 | d | 1H | H-3 | Aromatic proton ortho to the iodine. |
| ~7.0 | dd | 1H | H-5 | Aromatic proton meta to the aldehyde and iodine. |
Table 3: Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~190 | C=O | Aldehyde carbonyl carbon. |
| ~160 | C-4 | Carbon bearing the hydroxyl group. |
| ~140 | C-6 | Aromatic CH. |
| ~130 | C-1 | Carbon bearing the aldehyde group. |
| ~125 | C-5 | Aromatic CH. |
| ~120 | C-3 | Aromatic CH. |
| ~95 | C-2 | Carbon bearing the iodine atom (ipso-carbon). |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | O-H stretch (phenolic) | Broad, Medium |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| ~2850, ~2750 | C-H stretch (aldehyde) | Medium, Weak |
| ~1680 | C=O stretch (aldehyde) | Strong |
| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 | C-O stretch (phenol) | Strong |
| ~850 | C-H bend (aromatic) | Strong |
| ~600 | C-I stretch | Weak |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 248 | [M]⁺ | Molecular ion peak. |
| 247 | [M-H]⁺ | Loss of a hydrogen atom. |
| 219 | [M-CHO]⁺ | Loss of the formyl group. |
| 121 | [M-I]⁺ | Loss of the iodine atom. |
Generalized Characterization Protocols
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the peaks for ¹H NMR.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling) and acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
-
Potential Biological Activity and Signaling Pathway Involvement
Specific studies on the biological activity of this compound are scarce. However, the activities of related benzaldehydes and iodophenols suggest potential for enzyme inhibition. For instance, various substituted benzaldehydes have been shown to inhibit enzymes such as tyrosinase and xanthine oxidase.[1][2]
Hypothetical Mechanism: Enzyme Inhibition
The aldehyde group of this compound can potentially interact with nucleophilic residues (e.g., cysteine, serine, lysine) in the active site of an enzyme, leading to reversible or irreversible inhibition. The hydroxyl and iodo substituents can influence the binding affinity and specificity through hydrogen bonding and halogen bonding interactions, respectively.
Caption: Hypothetical enzyme inhibition pathway for this compound.
This diagram illustrates a generalized mechanism where the compound acts as an inhibitor, preventing the substrate from binding to the enzyme's active site and thus blocking the formation of the product. This could be a valuable starting point for investigating the pharmacological potential of this molecule.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety assessments. The biological activity information is based on structurally related compounds and is presented as a hypothesis for further investigation.
References
Navigating the Physicochemical Landscape of 4-Hydroxy-2-iodobenzaldehyde: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 4-Hydroxy-2-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and material science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's behavior in various organic solvents and under different storage conditions. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on structurally related compounds and established scientific principles to provide a robust predictive overview and practical experimental frameworks.
Physicochemical Properties
This compound is a substituted aromatic aldehyde with a molecular formula of C₇H₅IO₂ and a molecular weight of 248.02 g/mol . The presence of a hydroxyl group, an aldehyde group, and an iodine atom on the benzene ring imparts a unique combination of polarity and reactivity, which dictates its solubility and stability characteristics.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 4-Hydroxy-3-iodobenzaldehyde | 2-Hydroxy-4-iodobenzaldehyde |
| CAS Number | 90151-01-2 | 60032-63-5 | 38170-02-4 |
| Molecular Formula | C₇H₅IO₂ | C₇H₅IO₂ | C₇H₅IO₂ |
| Molecular Weight | 248.02 | 248.02 | 248.02 |
| Melting Point (°C) | 157-160[1] | Not available | 87[2] |
| Boiling Point (°C) | 337.6±32.0 (Predicted)[1] | Not available | 290.0±30.0 (Predicted)[2] |
| Density (g/cm³) | Not available | Not available | 2.039±0.06 (Predicted)[2] |
Solubility Profile in Organic Solvents
The solubility of this compound is governed by the principle of "like dissolves like." The polar hydroxyl and aldehyde groups allow for hydrogen bonding with polar solvents, while the iodinated benzene ring contributes to its solubility in less polar organic solvents.
Based on the behavior of structurally similar compounds like 4-hydroxybenzaldehyde, which is soluble in ethanol, methanol, and ether, a similar trend can be expected for this compound.[3] The introduction of a large, polarizable iodine atom may further enhance solubility in certain organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Polar aprotic solvent, capable of dissolving many organic compounds. |
| Methanol | 5.1 | Moderate to High | Polar protic solvent, can engage in hydrogen bonding with the hydroxyl and aldehyde groups. |
| Ethanol | 4.3 | Moderate to High | Similar to methanol, a polar protic solvent that can form hydrogen bonds. |
| Acetone | 4.3 | Moderate | Polar aprotic solvent, good for dissolving moderately polar compounds. |
| Ethyl Acetate | 4.4 | Low to Moderate | Moderately polar solvent, solubility may be limited by the compound's polarity. |
| Dichloromethane (DCM) | 3.1 | Low to Moderate | Less polar solvent, may have some solvating power due to the aromatic ring and iodine. |
| Toluene | 2.4 | Low | Nonpolar aromatic solvent, unlikely to be a good solvent. |
| Hexane | 0.1 | Very Low | Nonpolar aliphatic solvent, very poor solvent for this compound. |
Stability Considerations
The stability of this compound is influenced by its functional groups. The aldehyde group is susceptible to oxidation, especially in the presence of air, light, or certain metal ions, which can convert it to the corresponding carboxylic acid. The phenolic hydroxyl group can also be oxidized. The carbon-iodine bond is generally stable but can be susceptible to cleavage under certain conditions, such as in the presence of strong reducing agents or upon exposure to UV light.
For optimal stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any suspended solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the saturated solution sample by HPLC to determine the concentration of the dissolved compound.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Selected organic solvent in which the compound is soluble and stable
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Vials
-
Temperature-controlled environment (e.g., oven, water bath)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Keep the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by HPLC-PDA or LC-MS to separate and identify the parent compound and any degradation products.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to determine the extent of degradation and the formation of new peaks.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for shake-flask solubility determination.
Caption: Workflow for a forced degradation stability study.
Conclusion
References
4-Hydroxy-2-iodobenzaldehyde: A Versatile Building Block in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Hydroxy-2-iodobenzaldehyde is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic aldehyde, and a readily functionalizable carbon-iodine bond on a benzene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in the construction of complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 90151-01-2 | [1] |
| Molecular Formula | C₇H₅IO₂ | [1] |
| Molecular Weight | 248.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 157-160 °C | [1] |
| Boiling Point | 337.6 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis of this compound
The regioselective introduction of an iodine atom at the ortho-position to the hydroxyl group of 4-hydroxybenzaldehyde is a key step in the synthesis of the title compound. A common and effective method involves direct iodination using N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Experimental Protocol: Ortho-iodination of 4-Hydroxybenzaldehyde
This protocol is based on the iodination of 4-hydroxybenzaldehyde using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).
Reagents and Conditions:
-
4-Hydroxybenzaldehyde (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.2 eq.)
-
Trifluoroacetic acid (TFA)
-
Solvent: Acetonitrile or Dichloromethane
-
Temperature: Room temperature
-
Reaction Time: 6 hours
Procedure:
-
To a solution of 4-hydroxybenzaldehyde in the chosen solvent, add N-iodosuccinimide (1.2 equivalents).
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The reaction may also yield the di-iodinated product, 3,5-diiodo-4-hydroxybenzaldehyde. The ratio of mono- to di-iodinated product can be influenced by the stoichiometry of NIS.
This compound as a Synthetic Building Block
The presence of three distinct functional groups allows for a variety of subsequent reactions, making this compound a powerful tool for generating molecular diversity. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be readily alkylated or acylated, and the aldehyde group can participate in a wide range of transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and the iodine atom in this compound serves as an excellent leaving group for this transformation. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.
dot
Caption: Suzuki-Miyaura cross-coupling reaction of this compound.
The following protocol is adapted from a similar reaction with 5-iodovanillin and provides a general framework for the Suzuki-Miyaura coupling of this compound.
Reagents and Conditions:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent: Toluene/Ethanol/Water mixture
-
Temperature: 90 °C
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the degassed solvent mixture (e.g., toluene, ethanol, and water).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-4-hydroxybenzaldehyde.
Williamson Ether Synthesis
The hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis. This reaction introduces an ether linkage, which is a common motif in many biologically active molecules. This transformation allows for the synthesis of a wide range of 4-alkoxy-2-iodobenzaldehydes, which can then undergo further functionalization.
dot
Caption: Williamson ether synthesis with this compound.
This general protocol for the O-alkylation of phenols can be applied to this compound.
Reagents and Conditions:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.)
-
Base (e.g., potassium carbonate, cesium carbonate) (2.0 eq.)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Temperature: Room temperature to 80 °C
Procedure:
-
To a solution of this compound in the chosen solvent, add the base (e.g., potassium carbonate).
-
Add the alkyl halide to the mixture.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-2-iodobenzaldehyde.
Applications in Drug Discovery and Natural Product Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds.
Synthesis of Combretastatin Analogues
Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The diaryl ether or biaryl moiety is a key structural feature of many combretastatin analogues. This compound can serve as a key precursor for the "B-ring" of these molecules, where the iodine atom allows for coupling with a suitably functionalized "A-ring" precursor.
dot
Caption: Workflow for the synthesis of combretastatin analogues.
Synthesis of Bioactive Benzofurans
Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. This compound can be a key starting material for the synthesis of substituted benzofurans. For example, a common strategy involves the O-alkylation of the hydroxyl group with a propargyl halide, followed by a Sonogashira coupling and subsequent intramolecular cyclization.
Potential as a Scaffold for Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in modern drug discovery, particularly in oncology. The core structure of this compound provides a versatile scaffold for the synthesis of potential kinase inhibitors. The aromatic ring can serve as a hinge-binding motif, while the various functional groups allow for the introduction of substituents that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.
dot
Caption: Logic diagram for generating kinase inhibitor candidates.
Conclusion
This compound is a highly valuable and versatile building block in organic chemistry. Its trifunctional nature allows for a wide array of synthetic transformations, providing access to a diverse range of complex molecular architectures. The ability to readily participate in powerful C-C and C-O bond-forming reactions makes it an indispensable tool for researchers in academia and industry, particularly those engaged in the synthesis of biologically active compounds for drug discovery and development. The experimental protocols and synthetic strategies outlined in this guide highlight the significant potential of this compound as a key intermediate in the pursuit of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-iodobenzaldehyde is a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an iodine substituent on the benzene ring, provides a unique platform for the synthesis of a diverse array of complex molecules and heterocyclic compounds. The interplay of the electronic and steric effects of these functional groups governs the reactivity of the aldehyde moiety, making it a subject of considerable importance for researchers in drug discovery and materials science.
This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. It details common synthetic transformations, provides experimental protocols for key reactions, and presents quantitative data where available. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical behavior of this important synthetic intermediate.
Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is modulated by the electronic and steric influences of the hydroxyl (-OH) and iodo (-I) substituents.
-
Hydroxyl Group (-OH): Located at the para-position to the aldehyde, the hydroxyl group is a strong electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This electron-donating nature tends to decrease the electrophilicity of the carbonyl carbon of the aldehyde group, potentially reducing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.
-
Iodo Group (-I): Positioned ortho to the aldehyde, the iodine atom is an electron-withdrawing group via its inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). Its primary influence is deactivating the ring towards electrophilic substitution. For nucleophilic attack on the aldehyde, the -I effect of the proximal iodine atom can slightly enhance the electrophilicity of the carbonyl carbon. Sterically, the bulky iodine atom ortho to the aldehyde group can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates.
The combination of these effects results in a nuanced reactivity profile for the aldehyde group, which is explored in the following sections.
Key Reactions of the Aldehyde Group
The aldehyde functional group in this compound participates in a wide range of classical organic reactions. These transformations are fundamental for the construction of more complex molecular architectures.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes. The partially positive carbonyl carbon is susceptible to attack by various nucleophiles.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product. This reaction is particularly useful for the synthesis of coumarins (2H-chromen-2-ones) when a salicylaldehyde derivative is used. The reaction of this compound with active methylene compounds like malononitrile or ethyl acetoacetate, typically in the presence of a basic catalyst, leads to the formation of substituted coumarins, which are important scaffolds in medicinal chemistry.[1][2][3]
Experimental Protocol: Synthesis of 6-Iodo-3-substituted-coumarin via Knoevenagel Condensation
-
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
-
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for the synthesis of coumarins via Knoevenagel condensation.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[4][5] The reaction of this compound with a Wittig reagent allows for the specific formation of a carbon-carbon double bond at the position of the former carbonyl group, leading to various substituted styrenes. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the ylide used.[4]
Experimental Protocol: Synthesis of 1-Iodo-3-(substituted-vinyl)-4-hydroxybenzene via Wittig Reaction
-
Materials:
-
This compound
-
Triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base in an anhydrous solvent under an inert atmosphere.
-
To the resulting ylide solution, add a solution of this compound in the same anhydrous solvent dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkene.
-
General Mechanism of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Aldehydes react with primary amines to form imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid or a base. The formation of Schiff bases from this compound is a straightforward and efficient process, providing valuable intermediates for the synthesis of various biologically active compounds and ligands for metal complexes.[6][7]
Experimental Protocol: Synthesis of a Schiff Base from this compound
-
Materials:
-
This compound
-
Primary amine (e.g., aniline, glycine)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-3 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product often precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
-
Condensation Reactions
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone or ester to form an α,β-unsaturated ketone, known as a chalcone.[3][8] Chalcones are precursors to flavonoids and exhibit a wide range of biological activities. The reaction of this compound with an acetophenone derivative in the presence of a strong base like sodium hydroxide or potassium hydroxide yields the corresponding chalcone.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Materials:
-
This compound
-
Substituted acetophenone
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) and the acetophenone (1.0 eq.) in ethanol.
-
To this stirred solution, add an aqueous solution of NaOH or KOH dropwise at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure chalcone.
-
Quantitative Data for Aldehyde Reactions
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Claisen-Schmidt | 4-Hydroxybenzaldehyde, 4-Hydroxyacetophenone | 4,4'-Dihydroxychalcone | 66.67 | [3] |
| Knoevenagel | Salicylaldehyde, Ethyl Acetoacetate | 3-Acetylcoumarin | 96 | [9] |
| Wittig | p-Anisaldehyde, Organotrifluoroborate ylide | Unsaturated organotrifluoroborate | 63-99 | [10] |
| Schiff Base | 3-Ethoxy-2-hydroxybenzaldehyde, Primary amines | Schiff bases | High | [6] |
Note: The data presented is for analogous reactions due to the limited availability of specific quantitative data for this compound in the searched literature. These values provide an estimate of the expected efficiency for similar transformations.
Other Important Reactions
Beyond the common nucleophilic additions and condensations, the aldehyde group of this compound can undergo other significant transformations.
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. This transformation is useful for the synthesis of 4-hydroxy-2-iodobenzoic acid, another valuable synthetic intermediate.
-
Reduction: The aldehyde can be reduced to a primary alcohol (4-hydroxy-2-iodobenzyl alcohol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Cannizzaro Reaction: As an aromatic aldehyde lacking α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[1][11][12]
-
Benzoin Condensation: This reaction involves the cyanide-catalyzed dimerization of two molecules of an aromatic aldehyde to form an α-hydroxy ketone (a benzoin).[2][13]
-
Perkin Reaction: This reaction can be used to synthesize cinnamic acid derivatives from aromatic aldehydes.[4][9]
Applications in Synthesis
This compound is a valuable building block in the synthesis of a variety of complex organic molecules. Its aldehyde functionality allows for the introduction of diverse structural motifs, while the hydroxyl and iodo groups provide handles for further functionalization.
Notably, it is a precursor for the synthesis of various heterocyclic compounds, including:
-
Coumarins: As discussed, Knoevenagel condensation leads to the formation of the coumarin scaffold, which is prevalent in many biologically active compounds.[1][2]
-
2H-Chromenes: These are another class of oxygen-containing heterocycles that can be synthesized from salicylaldehyde derivatives.[14]
-
Bioactive Heterocycles: The reactivity of the aldehyde group makes it a key component in multi-component reactions for the efficient synthesis of complex heterocyclic systems with potential pharmaceutical applications.[15]
Synthetic Pathway for Heterocycle Formation
Caption: Synthetic pathways from this compound to various heterocyclic compounds.
Conclusion
The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a highly valuable tool for synthetic chemists. Its participation in a wide array of fundamental organic reactions, including nucleophilic additions, condensations, and oxidations/reductions, allows for the construction of a diverse range of molecular architectures. The electronic and steric effects of the hydroxyl and iodo substituents fine-tune the reactivity of the aldehyde, offering opportunities for selective transformations. This guide has provided a detailed overview of these reactions, complete with experimental protocols and comparative data, to aid researchers in leveraging the synthetic potential of this important molecule in the fields of drug discovery, materials science, and beyond. Further investigation into the quantitative aspects of its reactivity will undoubtedly continue to expand its applications in innovative chemical synthesis.
References
- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ijacskros.com [ijacskros.com]
- 8. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H-Chromene synthesis [organic-chemistry.org]
- 12. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]
- 14. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to Electrophilic Substitution Reactions on 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 4-Hydroxy-2-iodobenzaldehyde. It is designed to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the reactivity and regioselectivity of this versatile molecule.
Introduction to the Reactivity of this compound
This compound is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene ring: a hydroxyl (-OH) group, an iodine (-I) atom, and a formyl (-CHO) group. The interplay of the electronic effects of these substituents governs the regioselectivity of electrophilic substitution reactions.
-
Hydroxyl Group (-OH): Located at position C4, the hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect).
-
Iodo Group (-I): Situated at position C2, the iodine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, like other halogens, it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs (+M effect).
-
Formyl Group (-CHO): At position C1, the formyl group is a deactivating group and a meta-director. This is due to its strong electron-withdrawing inductive and resonance effects (-I and -M effects).
In electrophilic aromatic substitution reactions on a polysubstituted ring, the most strongly activating group typically directs the incoming electrophile. In the case of this compound, the hydroxyl group is the dominant directing group. The positions ortho to the hydroxyl group are C3 and C5. Both of these positions are also meta to the deactivating formyl group, which further enhances their relative reactivity compared to other positions on the ring. The iodo group at C2 also directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions. Steric hindrance from the adjacent iodo and formyl groups may influence the ratio of substitution at these two sites.
Key Electrophilic Substitution Reactions
While specific experimental data for all electrophilic substitution reactions on this compound is not extensively reported in the literature, the following sections detail the expected reactions and provide analogous experimental protocols where direct procedures are unavailable.
Halogenation
Halogenation is a fundamental electrophilic aromatic substitution reaction. Based on the directing effects of the substituents, halogenation of this compound is predicted to occur at the C5 position, which is ortho to the activating hydroxyl group and para to the directing iodo group.
Analogous Experimental Protocol: Laccase-Catalyzed Iodination of 3-chloro-4-hydroxybenzaldehyde
This protocol demonstrates the iodination of a similar substrate, which can be adapted for this compound.
Materials:
-
3-chloro-4-hydroxybenzaldehyde
-
Potassium iodide (KI)
-
Laccase from Trametes versicolor
-
Acetate buffer (0.1 M, pH 5.0) containing 10% (v/v) DMSO
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Ethyl acetate (EtOAc)
-
Sodium thiosulfate
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 3-chloro-4-hydroxybenzaldehyde (2 mmol), potassium iodide (3 equivalents), and ABTS diammonium salt (1 mol%) in acetate buffer is prepared.
-
Laccase from Trametes versicolor (300 U) is added to the mixture.
-
Additional laccase (600 U) dissolved in acetate buffer is added over 5 hours using a syringe pump at room temperature.
-
After the reaction is complete (monitored by TLC), solid sodium thiosulfate is added until the brown color disappears.
-
The reaction mixture is acidified to pH 5 with concentrated HCl and extracted with ethyl acetate.
-
The combined organic phases are washed with deionized water and brine, then dried over anhydrous MgSO₄.
-
The solvent is evaporated in vacuo, and the crude product is purified by flash chromatography on silica gel.
Quantitative Data for Analogous Iodination Reactions
| Starting Material | Product | Yield |
| 3-bromo-4-hydroxybenzaldehyde | 3-bromo-4-hydroxy-5-iodobenzaldehyde | 66% |
| 3-chloro-4-hydroxybenzaldehyde | 3-chloro-4-hydroxy-5-iodobenzaldehyde | 50% |
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. For this compound, nitration is expected to occur at the C5 position.
Plausible Experimental Protocol:
-
Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common nitrating agent.
-
Reaction Conditions: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and prevent side reactions. This compound would be dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent, and the nitrating mixture would be added dropwise with stirring.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and recrystallized.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is expected to occur at the C5 position of this compound.
Plausible Experimental Protocol:
-
Sulfonating Agent: Fuming sulfuric acid (oleum) or chlorosulfonic acid are common sulfonating agents.
-
Reaction Conditions: The reaction is often carried out at or slightly above room temperature. This compound would be treated with the sulfonating agent, and the reaction progress would be monitored.
-
Work-up: The reaction mixture is carefully poured into a cold saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid, which can then be converted to the free acid.
Friedel-Crafts Reactions
Friedel-Crafts reactions, including acylation and alkylation, are important for forming carbon-carbon bonds with an aromatic ring. These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring. Given the presence of the strongly activating hydroxyl group, Friedel-Crafts acylation of this compound is expected to proceed, likely at the C5 position. However, the hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. Protection of the hydroxyl group as an ether or ester may be necessary.
Plausible Experimental Protocol (with protected hydroxyl group):
-
The hydroxyl group of this compound is protected, for example, by methylation to form 4-methoxy-2-iodobenzaldehyde.
-
The protected compound is dissolved in an inert solvent (e.g., dichloromethane or carbon disulfide) and treated with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
-
The reaction is typically carried out at low to room temperature.
-
After the reaction is complete, the mixture is quenched with ice and acid, and the product is extracted, washed, dried, and purified.
-
The protecting group is then removed to yield the acylated this compound derivative.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group (-R) onto the aromatic ring. Similar to acylation, the hydroxyl group can interfere with the Lewis acid catalyst. Furthermore, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, making it less synthetically reliable than acylation.
Reaction Mechanisms and Directing Effects
The regioselectivity of electrophilic substitution on this compound is a result of the combined electronic effects of the substituents. The following diagrams illustrate the directing influences and the general mechanism of electrophilic aromatic substitution.
Caption: Directing effects of substituents on this compound.
Caption: General mechanism of electrophilic aromatic substitution.
Conclusion
The Uncharted Therapeutic Potential: A Technical Guide to the Biological Activities of 4-Hydroxy-2-iodobenzaldehyde Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Derivatives of 4-Hydroxy-2-iodobenzaldehyde represent a largely unexplored chemical space with significant potential for therapeutic applications. While direct research on this specific scaffold is limited, the broader class of halogenated salicylaldehydes, to which it belongs, has demonstrated a wide array of biological activities. This technical guide consolidates the current understanding of these activities, drawing parallels from closely related iodo- and other halogenated salicylaldehyde derivatives. It provides a comprehensive overview of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to serve as a foundational resource to stimulate and guide future research and development in this promising area.
Introduction
Salicylaldehyde and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, owing to their versatile reactivity and diverse biological profiles. The introduction of a halogen atom, particularly iodine, onto the salicylaldehyde ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electrophilicity, thereby influencing its biological activity. This compound, a unique isomer, presents an interesting candidate for drug discovery. This guide will explore the potential biological activities of its derivatives by examining the established activities of analogous halogenated salicylaldehydes, with a focus on anticancer and antimicrobial properties.
Potential Anticancer Activity
Schiff bases and metal complexes derived from halogenated salicylaldehydes have shown considerable promise as anticancer agents. The imine linkage in Schiff bases and the coordination with metal ions offer a vast scope for structural diversity and tuning of biological activity.
Cytotoxicity of Halogenated Salicylaldehyde Derivatives
Studies on various cancer cell lines have demonstrated the cytotoxic potential of derivatives of halogenated salicylaldehydes. For instance, ruthenium(II) polypyridyl complexes of halogenated salicylaldehydes have been reported to exhibit significant cytotoxicity.[1][2] Dihalogenated and bromo-substituted derivatives, in particular, have shown enhanced anticancer activity.[1][2]
Table 1: Representative Cytotoxicity Data for Halogenated Salicylaldehyde Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Ru(II) Polypyridyl Complex | {Δ/Λ-[Ru(bpy)2(5-bromosalicylaldehyde)]BF4} | A549 (Lung Carcinoma) | > 50 | [1] |
| Ru(II) Polypyridyl Complex | {Δ/Λ-[Ru(bpy)2(3,5-dibromosalicylaldehyde)]BF4} | A549 (Lung Carcinoma) | 15.6 | [1] |
| Ru(II) Polypyridyl Complex | {Δ/Λ-[Ru(bpy)2(3,5-dichlorosalicylaldehyde)]BF4} | A549 (Lung Carcinoma) | 21.3 | [1] |
| Salicylaldehyde-o-phenylenediamine Schiff base | Compound 1c | K562 (Leukemia) | 11.95 ± 2.36 | [3] |
| Salicylaldehyde-o-phenylenediamine Schiff base | Compound 1c | HEL (Leukemia) | 9.72 ± 2.56 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 1: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Potential Antimicrobial Activity
Halogenated salicylaldehydes and their derivatives, particularly metal complexes, have demonstrated significant antimicrobial properties. The presence of the halogen is thought to enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes.
Antimicrobial Screening of Halogenated Salicylaldehyde Derivatives
The antimicrobial efficacy of these compounds is typically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Copper(II) complexes, in particular, have shown promising results.[6][7][8]
Table 2: Representative Antimicrobial Activity of Halogenated Salicylaldehyde Derivatives
| Compound Class | Derivative Example | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Salicylaldehyde-hydrazine hydrate Schiff base | Compound 1a | Staphylococcus aureus | - | 9.75 ± 1.02 (µmol/L) | [3] |
| Cu(II) Complex | --INVALID-LINK--·H2O (L=methyl 3-formyl-4-hydroxybenzoate) | Escherichia coli | - | 38 | [9] |
| Cu(II) Complex | --INVALID-LINK--·H2O (L=methyl 3-formyl-4-hydroxybenzoate) | Staphylococcus aureus | - | 38 | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[10][11][12]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and uniformly spread it over the surface of the agar plates.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Sample Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Figure 2: General workflow for the agar well diffusion antimicrobial assay.
Potential Enzyme Inhibition
The electrophilic nature of the aldehyde group and the overall electronic properties of the substituted benzene ring make salicylaldehyde derivatives interesting candidates for enzyme inhibition studies.
While specific enzyme inhibition data for this compound derivatives is not available, related salicylaldehyde derivatives have been shown to inhibit various enzymes. For example, a salicylaldehyde-based compound was identified as a covalent inhibitor of the mRNA demethylase ALKBH5, targeting a lysine residue. This highlights the potential for these scaffolds to act as targeted enzyme inhibitors.
Further research is warranted to explore the inhibitory potential of this compound derivatives against a range of therapeutically relevant enzymes.
Synthesis of this compound Derivatives
The primary route for generating a diverse library of this compound derivatives is through the versatile reactivity of the aldehyde and phenolic hydroxyl groups.
Figure 3: A logical workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Directions
The derivatives of this compound represent a promising yet underexplored area for drug discovery. Based on the biological activities of analogous halogenated salicylaldehydes, it is reasonable to hypothesize that these compounds will exhibit significant anticancer and antimicrobial properties. The synthesis of a focused library of derivatives, particularly Schiff bases and their metal complexes, followed by systematic biological screening is a logical next step. Future research should aim to establish clear structure-activity relationships, elucidate the mechanisms of action, and identify specific molecular targets. This technical guide serves as a call to action for the scientific community to investigate the therapeutic potential of this intriguing class of compounds.
References
- 1. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Copper Complexes with Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(ii) complexes with a salicylaldehyde derivative and α-diimines as co-ligands: synthesis, characterization, biological activity. Experimental and theoretical approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. botanyjournals.com [botanyjournals.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzofuran derivatives, a significant class of heterocyclic compounds, utilizing 4-hydroxy-2-iodobenzaldehyde as a key starting material. The methodologies presented are based on the robust and versatile Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach is widely applicable in medicinal chemistry and drug development for the creation of diverse molecular scaffolds.
Application Note 1: Synthesis of 2-Substituted-benzofuran-6-carbaldehydes via Sonogashira Coupling and Cyclization
The synthesis of 2-substituted-benzofuran-6-carbaldehydes can be efficiently achieved through a two-step, one-pot procedure involving a Sonogashira cross-coupling of this compound with various terminal alkynes, followed by an intramolecular cyclization. This method offers a straightforward route to functionalized benzofurans, which are prevalent motifs in many biologically active compounds. The iodine and hydroxyl groups in the ortho position on the benzaldehyde ring are perfectly positioned for this transformation.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The subsequent intramolecular cyclization of the resulting 2-alkynylphenol intermediate leads to the formation of the benzofuran ring. This reaction sequence is known for its high efficiency and tolerance of a wide range of functional groups.
Caption: Experimental workflow for the synthesis of benzofurans.
Experimental Protocols
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal arylacetylene, followed by intramolecular cyclization to yield the corresponding 2-aryl-benzofuran-6-carbaldehyde.
Materials:
-
This compound
-
Substituted Phenylacetylene (e.g., Phenylacetylene, 4-Methoxyphenylacetylene, 4-Chlorophenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 248 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.
-
Add the terminal arylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-benzofuran-6-carbaldehyde.
The following table summarizes representative yields for the synthesis of various 2-aryl-benzofuran-6-carbaldehydes using the described protocol.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-benzofuran-6-carbaldehyde | 85 |
| 2 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-benzofuran-6-carbaldehyde | 82 |
| 3 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)-benzofuran-6-carbaldehyde | 78 |
| 4 | Ethynyltrimethylsilane | 2-(Trimethylsilyl)-benzofuran-6-carbaldehyde | 90 |
Yields are based on isolated product after purification and are representative of typical outcomes for this reaction class.
Signaling Pathways and Reaction Mechanisms
The synthesis of benzofurans from this compound via a Sonogashira coupling and subsequent cyclization proceeds through a well-established catalytic cycle.
Caption: Catalytic cycles for benzofuran synthesis.
This diagram illustrates the interconnected palladium and copper catalytic cycles of the Sonogashira reaction, leading to the formation of a 2-alkynylphenol intermediate. This intermediate then undergoes a 5-endo-dig intramolecular cyclization to yield the final benzofuran product. The efficiency of this process makes it a valuable tool for the synthesis of complex heterocyclic libraries for drug discovery and development.
Application Notes and Protocols for 4-Hydroxy-2-iodobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Hydroxy-2-iodobenzaldehyde as a versatile building block in palladium-catalyzed cross-coupling reactions. This ortho-iodinated phenolic aldehyde is a valuable substrate for generating a diverse array of substituted aromatic compounds, which are key intermediates in pharmaceutical and materials science research. The electron-withdrawing nature of the formyl group and the presence of a hydroxyl group influence the reactivity of the carbon-iodine bond, making it an interesting substrate for various transformations.
This document details the application of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing generalized protocols, quantitative data from analogous systems, and visualizations to guide experimental design.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of 3-formyl-4-hydroxybiphenyl derivatives, which are precursors to various complex molecules. The reactivity of the C-I bond is generally high, allowing for efficient coupling under standard conditions.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | Ethanol | RT | 6 | >95 | [1] |
| 2 | 2-Bromo-4-iodopyridine | Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/Water | 80-100 | 4-16 | Not specified | [2] |
| 3 | 4-Iodo-3-methoxyisothiazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (aq) | Dioxane | Not specified | 12-24 | Not specified | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or Ethanol)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations: Suzuki-Miyaura Coupling
References
Application of 4-Hydroxy-2-iodobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-iodobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and an iodine atom, makes it an attractive starting material for the development of novel therapeutic agents. The presence of the iodine atom, in particular, offers opportunities for further functionalization through various coupling reactions, allowing for the generation of diverse molecular scaffolds. While direct biological applications of this compound itself are not extensively documented, its utility as a synthetic intermediate is paramount. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive molecules derived from this compound, focusing on Schiff bases and benzofurans, which are classes of compounds known for their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.
Application Notes
Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde. Schiff bases derived from substituted hydroxybenzaldehydes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The general principle involves the reaction of this compound with various primary amines to yield the corresponding Schiff base derivatives. The iodine atom at the ortho position can influence the electronic properties and steric hindrance of the resulting molecule, potentially modulating its biological activity.
A general workflow for the synthesis of Schiff bases from this compound is depicted below. This process is typically a straightforward condensation reaction, often catalyzed by a weak acid.
Caption: General workflow for the synthesis of Schiff bases.
Synthesis of Benzofuran Derivatives
Benzofurans are a class of heterocyclic compounds that are prevalent in many natural products and exhibit a wide array of biological activities, including anticancer, and antimicrobial properties.[1][2] this compound can serve as a precursor for the synthesis of substituted benzofurans. A common synthetic route involves the reaction of the hydroxyl group with a suitable reagent to introduce a side chain, followed by an intramolecular cyclization. The iodine atom can be retained for further modification or can be removed during the synthetic sequence.
A plausible synthetic pathway for benzofuran derivatives starting from this compound is outlined below. This typically involves an initial etherification followed by a cyclization reaction.
Caption: General workflow for benzofuran synthesis.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of the desired primary amine in absolute ethanol.
-
Reaction Setup: Slowly add the ethanolic solution of the primary amine to the aldehyde solution at room temperature with continuous stirring.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass spectrometry.
Protocol 2: Synthesis of a Benzofuran Derivative from this compound
This protocol outlines a potential pathway for the synthesis of a benzofuran derivative.
Materials:
-
This compound
-
α-Bromoacetophenone (or other α-haloketones)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
Extraction funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Etherification:
-
To a solution of this compound (1.0 eq) in DMF or acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add α-bromoacetophenone (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at 60-80 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation of Intermediate:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude intermediate ether can be purified by column chromatography on silica gel.
-
-
Intramolecular Cyclization:
-
The purified ether intermediate is then subjected to a base-catalyzed intramolecular cyclization. This can often be achieved by treatment with a stronger base like sodium ethoxide in ethanol or potassium tert-butoxide in THF. The reaction conditions (temperature and time) will need to be optimized.
-
-
Final Work-up and Purification:
-
After the cyclization is complete, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The final benzofuran derivative is purified by column chromatography.
-
-
Characterization: The structure of the synthesized benzofuran should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.
Quantitative Data
Currently, there is a lack of specific, publicly available quantitative biological data (e.g., IC₅₀, MIC values) for Schiff bases and benzofurans derived directly from this compound. However, based on analogous structures, it is anticipated that these derivatives would exhibit interesting biological activities. For context, representative data for similar classes of compounds are presented below. Researchers are encouraged to perform their own biological assays to determine the specific activities of their synthesized compounds.
Table 1: Representative Anticancer Activity of Schiff Bases Derived from Substituted Hydroxybenzaldehydes
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff bases of 2,4-dihydroxybenzaldehyde | PC3 (Prostate) | 4.85 - 7.43 | |
| Schiff base of 4-nitrobenzaldehyde | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | [3] |
Table 2: Representative Antimicrobial Activity of Schiff Bases Derived from Substituted Hydroxybenzaldehydes
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff bases of benzaldehyde derivatives | Escherichia coli | 62.5 - 250 | [1] |
| Schiff bases of benzaldehyde derivatives | Staphylococcus aureus | 62.5 | [1] |
Table 3: Representative Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-2-yl-pyrazolyl-methanones | A2780 (Ovarian) | 11 - 12 | [2] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potentially bioactive Schiff bases and benzofuran derivatives. The provided protocols offer a foundation for researchers to explore the synthesis of novel compounds. The presence of the iodine atom provides a handle for further synthetic diversification, enabling the creation of a wide range of analogues for structure-activity relationship (SAR) studies. While direct biological data for derivatives of this compound is currently limited, the established activities of related compound classes suggest that this is a promising area for future research in medicinal chemistry and drug discovery. The systematic synthesis and biological evaluation of derivatives from this starting material could lead to the identification of new lead compounds with significant therapeutic potential.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Hydroxy-2-iodobenzaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-iodobenzaldehyde is a versatile aromatic building block with significant potential in the synthesis of complex natural products, particularly those of marine origin. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a reactive aldehyde, and an iodine atom amenable to various cross-coupling reactions, makes it a valuable precursor for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in the synthesis of bioactive natural products, with a focus on the marine alkaloid (+)-Aeroplysinin-1.
Application Highlight: Synthesis of Dienone Precursors for Marine Alkaloids
A key application of this compound and similarly substituted phenols is in the synthesis of dienone intermediates. These intermediates are crucial for accessing the core structures of several bioactive marine natural products, such as (+)-Aeroplysinin-1, which exhibits a range of biological activities including antibacterial, anti-inflammatory, and anti-angiogenic properties.[1][2][3] The synthesis of (+)-Aeroplysinin-1 has been achieved, and its chemical structure and properties have been extensively studied.[1][4]
The general strategy involves the oxidation of a substituted p-hydroxyphenylacetonitrile derivative to a dienone, followed by further transformations to yield the final natural product. While the reported synthesis of (+)-Aeroplysinin-1 starts from 3,5-dibromo-4-methoxyphenylacetonitrile, a similar synthetic pathway can be envisioned starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Dienone Intermediate Analogous to a Precursor of (+)-Aeroplysinin-1
This protocol outlines the synthesis of a dienone intermediate from a substituted p-methoxyphenylacetonitrile, a key step in the total synthesis of (+)-Aeroplysinin-1.[4] A similar approach could be adapted for derivatives of this compound after conversion of the aldehyde to a nitrile and protection of the hydroxyl group.
Reaction: Oxidation of 3,5-dibromo-4-methoxyphenylacetonitrile to the corresponding dienone.
Materials:
-
3,5-dibromo-4-methoxyphenylacetonitrile
-
Lead tetraacetate (Pb(OAc)₄)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3,5-dibromo-4-methoxyphenylacetonitrile (1.0 eq) in a mixture of glacial acetic acid and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lead tetraacetate (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired dienone product.
Quantitative Data:
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3,5-dibromo-4-methoxyphenylacetonitrile | Lead tetraacetate | Acetic acid/DCM | 0 | 1 | 75 | [4] |
Proposed Synthetic Pathway from this compound
A plausible synthetic route starting from this compound to a key dienone intermediate for the synthesis of aeroplysinin-1 analogs is outlined below. This pathway involves standard organic transformations.
Caption: Proposed synthetic workflow from this compound.
Signaling Pathways and Biological Activity of (+)-Aeroplysinin-1
(+)-Aeroplysinin-1 has been shown to interfere with several critical signaling pathways, contributing to its anti-angiogenic and anti-tumor effects.[5] It has been reported to inhibit the Akt and Erk signaling pathways, which are crucial for cell survival and proliferation, particularly in endothelial cells.[5]
References
- 1. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aeroplysinin-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic activity of aeroplysinin-1, a brominated compound isolated from a marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oatext.com [oatext.com]
Synthesis of Schiff Bases from 4-Hydroxy-2-iodobenzaldehyde: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 4-Hydroxy-2-iodobenzaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry and materials science, exhibiting notable antimicrobial, anticancer, and anti-inflammatory properties. The presence of the iodo and hydroxyl functional groups on the benzaldehyde precursor offers unique opportunities for further molecular modifications and potential enhancements in biological activity. This application note outlines the synthesis, purification, and characterization of these Schiff bases, supported by generalized quantitative data and a schematic workflow.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] Their facile synthesis and diverse biological activities have made them a focal point in drug discovery and development. The incorporation of a halogen atom, such as iodine, and a hydroxyl group into the Schiff base structure can significantly influence its electronic properties, lipophilicity, and hydrogen-bonding capabilities, thereby modulating its interaction with biological targets. This protocol details a reproducible method for the synthesis of Schiff bases from this compound, providing a foundation for the exploration of novel therapeutic agents.
Experimental Protocols
General Synthesis of Schiff Bases from this compound
This protocol describes the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., substituted aniline, amino acid)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, ethanol-water mixture)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol or methanol.
-
Dissolution of Amine: In a separate beaker, dissolve 1.0 to 1.2 equivalents of the chosen primary amine in the same solvent.
-
Reaction Mixture: To the stirring solution of the aldehyde, add the amine solution dropwise at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from 2 to 18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Precipitation and Filtration: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid product by filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified Schiff base crystals in a desiccator or under vacuum.
Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the azomethine group (C=N) and the presence of other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized Schiff base.
-
Melting Point Analysis: To assess the purity of the final product.
Data Presentation
The following table summarizes generalized quantitative data for the synthesis of Schiff bases from substituted benzaldehydes, which can be expected to be similar for derivatives of this compound.
| Schiff Base Derivative (Example) | Primary Amine | Yield (%) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) (C=N stretch) | Reference |
| (E)-2-(4-hydroxybenzylideneamino)acetic acid | L-Glycine | 70 | - | ~1630 | [1] |
| 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide | Sulfanilamide | - | - | ~1620 | [4] |
| General Anil Derivatives | 2-Aminopyridine | 34-65 | 97-173 | 1595-1613 | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Schiff bases.
Potential Signaling Pathway Inhibition
Schiff bases have been investigated for their potential to inhibit various signaling pathways implicated in cancer. The diagram below illustrates a generalized representation of how a Schiff base derivative might interfere with a typical kinase signaling pathway.
Caption: Potential inhibition of a kinase signaling pathway by a Schiff base.
Applications in Drug Development
Schiff bases derived from substituted aromatic aldehydes have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
-
Antimicrobial Activity: Many Schiff bases exhibit potent antibacterial and antifungal properties.[4] The presence of the azomethine group is often crucial for this activity.
-
Anticancer Activity: Schiff bases have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] Their mechanism of action can involve the inhibition of key signaling pathways or interaction with DNA.
-
Anti-inflammatory Activity: Some Schiff base derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.
The synthesis of Schiff bases from this compound provides a platform for generating a library of novel compounds for biological screening. The iodo-substituent can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex and potentially more potent drug candidates.
Conclusion
The protocol described in this application note provides a reliable and adaptable method for the synthesis of Schiff bases from this compound. The versatility of this synthetic route, coupled with the known biological importance of Schiff bases, makes these compounds promising scaffolds for the development of new therapeutic agents. Further research into the specific biological activities of these iodo-substituted Schiff bases is warranted to fully explore their potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. ijser.in [ijser.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-2-iodobenzaldehyde as a Precursor for Fluorescent Probes
Introduction
4-Hydroxy-2-iodobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of novel fluorescent probes. Its unique substitution pattern, featuring a hydroxyl group, an iodo group, and a reactive aldehyde functionality, allows for the construction of sophisticated molecular sensors. The hydroxyl and aldehyde groups can participate in the formation of Schiff bases or other heterocyclic systems that often exhibit fluorescence. The iodo substituent provides a site for further functionalization, for example, through Sonogashira or Suzuki coupling reactions, enabling the development of more complex and tunable fluorescent probes.
This document provides detailed application notes and experimental protocols for a novel, hypothetical fluorescent probe, HIZn-1 , synthesized from this compound. HIZn-1 is designed as a selective "turn-on" fluorescent sensor for Zinc (Zn²⁺) ions.
Application Highlight: HIZn-1 for the Detection of Zinc Ions
Zinc is an essential trace element in biological systems, playing crucial roles in numerous physiological and pathological processes. The development of selective and sensitive fluorescent probes for Zn²⁺ is of great importance for understanding its biological functions and for potential diagnostic applications. HIZn-1 is a Schiff base-derived fluorescent probe that exhibits a significant fluorescence enhancement upon selective binding to Zn²⁺ ions.
Signaling Pathway for Zn²⁺ Detection
The detection mechanism of HIZn-1 is based on Chelation-Enhanced Fluorescence (CHEF). In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) and C=N isomerization, which are efficient non-radiative decay pathways. Upon binding of Zn²⁺ to the oxygen and nitrogen atoms of the Schiff base ligand, a rigid five-membered ring is formed. This coordination restricts the C=N isomerization and inhibits the PET process, leading to a significant increase in the fluorescence quantum yield, thus "turning on" the fluorescence.
Experimental Protocols
Synthesis of HIZn-1 Fluorescent Probe
This protocol describes the synthesis of the HIZn-1 probe via a Schiff base condensation reaction between this compound and 2-hydrazinobenzothiazole.
Application Notes and Protocols: Knoevenagel Condensation with 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction utilizing 4-Hydroxy-2-iodobenzaldehyde. This versatile reaction serves as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds and is particularly relevant in the synthesis of novel compounds with potential therapeutic applications. The presence of the hydroxyl and iodo substituents on the benzaldehyde ring offers unique opportunities for further functionalization, making the resulting products valuable intermediates in drug discovery and development.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of an α,β-unsaturated product.[1] When 2-hydroxybenzaldehydes, such as this compound, are employed, the reaction can proceed through an intramolecular cyclization to yield coumarin derivatives.[2] Coumarins are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] The products derived from the Knoevenagel condensation of this compound are of particular interest due to the potential for the iodo group to be used in subsequent cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.
Reaction Mechanism and Significance
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, DABCO), which facilitates the deprotonation of the active methylene compound to form a carbanion.[1] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final product. In the case of this compound, the initial Knoevenagel product can undergo an intramolecular cyclization, particularly with active methylene compounds like malononitrile, to form a coumarin scaffold.[2]
The general mechanism and the subsequent cyclization to a coumarin derivative are illustrated in the following diagrams.
Figure 1: General mechanism of the Knoevenagel condensation.
Figure 2: Pathway to coumarin synthesis from this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established procedures for similar substituted benzaldehydes and can be optimized for specific substrates and desired outcomes.[2][5]
Protocol 1: Synthesis of 2-((4-Hydroxy-2-iodobenzylidene)malononitrile) / 3-Cyano-7-iodocoumarin
This protocol describes the reaction of this compound with malononitrile, which can lead to the formation of a coumarin derivative.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 248.02 | 26053-33-6 | Starting aldehyde. |
| Malononitrile | 66.06 | 109-77-3 | Active methylene compound. Toxic, handle with care. |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst. Corrosive and flammable. |
| Ethanol (EtOH), absolute | 46.07 | 64-17-5 | Reaction solvent. |
| Deionized Water | 18.02 | 7732-18-5 | For washing the product. |
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.48 g, 10.0 mmol) in 30-40 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[2]
-
Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-hydroxy-2-iodophenyl)acrylate
This protocol outlines the reaction of this compound with ethyl cyanoacetate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 248.02 | 26053-33-6 | Starting aldehyde. |
| Ethyl cyanoacetate | 113.12 | 105-56-6 | Active methylene compound. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112.17 | 280-57-9 | Basic catalyst. |
| Ethanol (EtOH), absolute | 46.07 | 64-17-5 | Reaction solvent. |
Procedure:
-
Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add this compound (e.g., 2.48 g, 10.0 mmol) and ethyl cyanoacetate (1.24 g, 11.0 mmol, 1.1 eq.) in 20 mL of ethanol.
-
Catalyst Addition: Add DABCO (0.22 g, 2.0 mmol, 0.2 eq.) to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is generally complete within 1-3 hours.
-
Work-up: Upon completion, add 30 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of 5-((4-Hydroxy-2-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione)
This protocol describes the condensation of this compound with barbituric acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 248.02 | 26053-33-6 | Starting aldehyde. |
| Barbituric acid | 128.09 | 67-52-7 | Active methylene compound. |
| Pyridine | 79.10 | 110-86-1 | Basic catalyst and solvent. |
| Ethanol (EtOH), absolute | 46.07 | 64-17-5 | Co-solvent. |
Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend this compound (2.48 g, 10.0 mmol) and barbituric acid (1.28 g, 10.0 mmol) in a mixture of ethanol (20 mL) and pyridine (5 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The product will often precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold ethanol and then with water.
-
Drying: Dry the product in a vacuum oven.
Data Presentation
The following tables summarize the reactants and expected products for the Knoevenagel condensation of this compound.
Table 1: Reactant Summary
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Molar Eq. |
| This compound | 248.02 | 10.0 | 1.0 |
| Malononitrile | 66.06 | 10.0 | 1.0 |
| Ethyl cyanoacetate | 113.12 | 11.0 | 1.1 |
| Barbituric acid | 128.09 | 10.0 | 1.0 |
| Piperidine | 85.15 | ~1.0 | 0.1 |
| DABCO | 112.17 | 2.0 | 0.2 |
Table 2: Expected Products and Typical Outcomes
| Active Methylene Compound | Expected Product | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Malononitrile | 3-Cyano-7-iodocoumarin | 297.05 | 85-95 | >200 (decomposes) |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-hydroxy-2-iodophenyl)acrylate | 343.12 | 80-90 | Not reported |
| Barbituric acid | 5-((4-Hydroxy-2-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione) | 358.11 | 75-85 | >250 (decomposes) |
Note: Yields and melting points are estimated based on similar reactions and may vary depending on the specific reaction conditions and purification methods.
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as C=O, C≡N, O-H, and C=C.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point (M.P.): To assess the purity of the product.
Applications in Drug Development
The products of the Knoevenagel condensation with this compound, particularly the resulting coumarin derivatives, are of significant interest to drug development professionals. Coumarin-based compounds have demonstrated a wide array of pharmacological activities, including:
-
Anticancer Activity: Many coumarin derivatives have shown potent cytotoxic activity against various cancer cell lines.[3][6] The 7-iodo-coumarin scaffold can be further modified via cross-coupling reactions to generate novel analogues with potentially enhanced anticancer properties.
-
Antioxidant Activity: The phenolic hydroxyl group in the coumarin structure can contribute to antioxidant properties.[4]
-
Enzyme Inhibition: Certain coumarin derivatives are known to inhibit various enzymes, making them attractive targets for drug design.
The 2-cyano-3-phenylacrylamide moiety, which can be formed from this reaction, is also a known pharmacophore present in some biologically active molecules, including enzyme inhibitors.[7]
Workflow Diagram
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation reaction.
Figure 3: General experimental workflow.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 4. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Coumarin Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Benzofurans from 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzofurans are a pivotal class of heterocyclic compounds widely recognized for their prevalence in natural products and their extensive applications in medicinal chemistry.[1] These scaffolds form the core of numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to functionalized benzofurans is of paramount importance to the drug discovery and development process.
This document provides detailed protocols for the synthesis of 2-substituted and 2,5-disubstituted benzofurans commencing from the readily available starting material, 4-Hydroxy-2-iodobenzaldehyde. The primary synthetic strategy detailed herein is the palladium-catalyzed Sonogashira cross-coupling reaction, a robust and highly adaptable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, followed by an in situ intramolecular cyclization.[4]
Application Note 1: Synthesis of 2-Substituted-5-formylbenzofurans via Palladium-Catalyzed Sonogashira Coupling and Cyclization
This application note describes a one-pot methodology for the synthesis of various 2-substituted-5-formylbenzofurans from this compound and a range of terminal alkynes. The reaction proceeds via a tandem Sonogashira coupling and intramolecular hydroalkoxylation. This approach is valued for its operational simplicity, good functional group tolerance, and the direct installation of a versatile formyl group at the 5-position of the benzofuran core, which can be readily elaborated in subsequent synthetic steps.
General Reaction Scheme:
-
Step 1: Sonogashira Coupling: The reaction is initiated by the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne.
-
Step 2: Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes a 5-exo-dig cyclization to form the benzofuran ring.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 2-substituted-5-formylbenzofurans using the described protocol. The data is based on established literature for similar o-iodophenol substrates, demonstrating the general applicability and expected efficiency of the reaction.
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Product | Yield (%) |
| 1 | Phenylacetylene | Phenyl | 2-Phenyl-5-formylbenzofuran | 85-95 |
| 2 | 4-Methoxyphenylacetylene | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-5-formylbenzofuran | 82-92 |
| 3 | 1-Hexyne | n-Butyl | 2-(n-Butyl)-5-formylbenzofuran | 75-85 |
| 4 | 3,3-Dimethyl-1-butyne | tert-Butyl | 2-(tert-Butyl)-5-formylbenzofuran | 70-80 |
| 5 | Propargyl alcohol | -CH₂OH | 2-(Hydroxymethyl)-5-formylbenzofuran | 65-75 |
| 6 | Trimethylsilylacetylene | -Si(CH₃)₃ | 2-(Trimethylsilyl)-5-formylbenzofuran | 88-98 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-5-formylbenzofurans
Materials:
-
This compound
-
Terminal Alkyne (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, 0.1 M concentration relative to the starting aldehyde). Subsequently, add triethylamine (2.5 eq) and the terminal alkyne (1.1 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-substituted-5-formylbenzofuran.
Visualizations
Experimental Workflow
The general experimental workflow for the one-pot synthesis of 2-substituted-5-formylbenzofurans is depicted below.
Caption: General workflow for the synthesis of substituted benzofurans.
Sonogashira Coupling Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance (AMR) necessitates the urgent development of novel antibacterial agents. This document provides detailed application notes and protocols for the evaluation of emerging antibacterial compounds, focusing on innovative mechanisms of action and therapeutic strategies.
Novel Antibacterial Agents and their Mechanisms of Action
Recent advancements in antibacterial research have led to the discovery of compounds with novel mechanisms of action, offering potential solutions to overcome existing resistance. These include agents that target previously unexploited bacterial pathways and alternative therapeutic approaches.
Teixobactin and its Analogues: Targeting Lipid II and Lipid III
Teixobactin is a cyclic depsipeptide antibiotic that inhibits cell wall synthesis by binding to lipid II and lipid III, essential precursors for peptidoglycan and teichoic acid synthesis, respectively.[1][2] This unique mode of action, targeting conserved molecules, is believed to be the reason for the lack of detectable resistance development.[1]
Chimeric Peptidomimetic Antibiotics: A Dual-Action Approach
A promising new class of synthetic antibiotics, chimeric peptidomimetics, demonstrates potent activity against Gram-negative bacteria. These molecules are designed to have a dual mechanism of action, binding to both lipopolysaccharide (LPS) and the essential outer membrane protein BamA.[3] This dual targeting disrupts the integrity of the bacterial outer membrane, leading to cell death.
Antimicrobial Peptides (AMPs): Nature's Antibiotics
AMPs are a diverse group of naturally occurring molecules that form a key component of the innate immune system in many organisms.[4] Their primary mechanism of action often involves the disruption of the bacterial cell membrane.[5] Due to their broad-spectrum activity and low propensity for resistance development, AMPs are being actively investigated as novel therapeutic agents.
Targeting Novel Bacterial Pathways
-
Riboswitch Inhibitors: Riboswitches are structured RNA elements in the 5'-untranslated region of bacterial mRNAs that regulate gene expression.[6] Small molecules that bind to these riboswitches can disrupt essential metabolic pathways, making them attractive targets for novel antibiotics.[7]
-
ClpP Protease Activators/Inhibitors: The caseinolytic protease (ClpP) is crucial for bacterial protein homeostasis and virulence.[2][8] Molecules that either activate or inhibit ClpP can disrupt these processes, leading to bacterial cell death.[9]
Alternative Therapeutic Strategies
-
Phage Therapy: This approach utilizes bacteriophages, viruses that specifically infect and kill bacteria, to treat multidrug-resistant infections.[10] Recent clinical case studies have shown promising results, particularly for infections in cystic fibrosis patients.[11]
-
Host-Directed Therapy (HDT): Instead of directly targeting the pathogen, HDT aims to modulate the host's immune response to enhance bacterial clearance.[12] One strategy involves inducing autophagy, a cellular process for degrading and recycling cellular components, to eliminate intracellular bacteria.[13]
Quantitative Data Summary
The following tables summarize the in vitro activity of selected novel antibacterial agents against key bacterial pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of Teixobactin and its Analogues (μg/mL)
| Compound | MRSA | VRE | S. aureus (MSSA) | B. subtilis |
| Teixobactin | 0.25 | ≤0.0625 | 0.5 | 0.5 |
| Arg10-Teixobactin | 2 | 2 | - | - |
| Leu10-Teixobactin | 0.25 | ≤0.25 | - | 0.5 |
| Ile10-Teixobactin | 0.25 | ≤0.0625 | - | - |
| Vancomycin (Control) | 0.5-1 | - | 1 | 0.125-0.25 |
Data compiled from multiple sources.[14][15][16][17]
Table 2: Minimum Inhibitory Concentrations (MICs) of a Chimeric Peptidomimetic Antibiotic (Compound 8) (mg/L)
| Organism | MIC |
| E. coli ATCC 25922 | 0.25 |
| P. aeruginosa ATCC 27853 | 0.5 |
| A. baumannii ATCC 19606 | 0.5 |
| Colistin (Control) | 0.5 |
| Meropenem (Control) | 0.12 |
Data from a representative study.[18]
Table 3: Minimum Inhibitory Concentrations (MICs) of a Novel Antimicrobial Peptide (AMP W5) (μM)
| Organism | MIC |
| S. aureus (MRSA, clinical isolate) | 8 |
| S. aureus (Standard strain) | 2 |
| Vancomycin (Control) | 0.5 |
| Melittin (Control) | 4 |
Data from a representative study.[19]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][20]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.[7][21][22]
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Test compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator
Procedure:
-
Prepare tubes with CAMHB containing the test compound at the desired concentrations and a growth control tube without the compound.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[7]
Bacterial Membrane Permeabilization Assay
This assay assesses the ability of a compound to disrupt the bacterial membrane using a fluorescent probe like N-phenyl-1-naphthylamine (NPN).[10][14][15]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
HEPES buffer with glucose
-
N-phenyl-1-naphthylamine (NPN) solution
-
Test compound
-
Fluorometer
Procedure:
-
Harvest and resuspend the bacterial cells in HEPES buffer.
-
Add the test compound at various concentrations to the wells of a microtiter plate.
-
Add the NPN solution to each well.
-
Add the bacterial suspension to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity. An increase in fluorescence indicates NPN uptake due to membrane permeabilization.
In Vivo Efficacy Assessment: Mouse Sepsis Model
This model is used to evaluate the in vivo efficacy of a novel antibacterial agent.[23][24][25]
Materials:
-
Mice (e.g., C57BL/6)
-
Bacterial pathogen (e.g., MRSA)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Sterile saline
Procedure:
-
Induce sepsis in mice via intraperitoneal injection of a lethal dose of the bacterial pathogen.
-
At a specified time post-infection, administer the test compound or vehicle control to different groups of mice (e.g., via intravenous or intraperitoneal injection).
-
Monitor the mice for survival over a set period (e.g., 7 days).
-
In separate cohorts, collect blood or tissue samples at various time points to determine the bacterial load.
-
Compare the survival rates and bacterial burden between the treated and control groups to assess the efficacy of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 4. criver.com [criver.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbirt.net [cbirt.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. burch.web.unc.edu [burch.web.unc.edu]
- 12. Discovery and preclinical development of new antibiotics | Upsala Journal of Medical Sciences [ujms.net]
- 13. jove.com [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Visualizing the mode of action and supramolecular assembly of teixobactin analogues in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. benchchem.com [benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. imquestbio.com [imquestbio.com]
- 24. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 25. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-2-iodobenzaldehyde in the Synthesis of Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a potential estrogen receptor modulator starting from 4-Hydroxy-2-iodobenzaldehyde. The protocols are based on established synthetic methodologies for constructing molecular scaffolds known to interact with estrogen receptors.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of therapeutic agents that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. The unique pharmacological profiles of SERMs make them valuable for treating a range of conditions, including breast cancer and osteoporosis. The 4-hydroxyphenyl moiety is a common structural feature in many SERMs, as it often plays a key role in binding to the estrogen receptor. This compound is a versatile starting material for the synthesis of various heterocyclic compounds and biaryl derivatives that can serve as scaffolds for novel SERMs. The presence of the iodo, hydroxyl, and aldehyde functionalities allows for a range of chemical transformations, including cross-coupling reactions and further derivatization.
This document outlines a synthetic strategy to prepare a 2-arylbenzofuran derivative, a class of compounds known to exhibit estrogen receptor modulating activity, using this compound as a key precursor.
Synthetic Strategy Overview
The proposed synthetic pathway involves a Sonogashira coupling of a protected this compound with an aryl acetylene, followed by an intramolecular cyclization to form the benzofuran core. The final step is the deprotection of the phenolic hydroxyl group. This strategy leverages the reactivity of the ortho-iodo-phenol moiety to construct the benzofuran scaffold, a privileged structure in medicinal chemistry.
Caption: Proposed synthetic workflow for a benzofuran-based SERM.
Experimental Protocols
Protocol 1: Protection of this compound
Objective: To protect the phenolic hydroxyl group of this compound to prevent side reactions in the subsequent coupling step. A common protecting group for phenols is the methoxymethyl (MOM) ether.
Materials:
-
This compound
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) dropwise to the stirred solution.
-
Slowly add MOM-Cl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the MOM-protected this compound.
Protocol 2: Sonogashira Coupling and Cyclization to form the Benzofuran Core
Objective: To couple the protected this compound with an arylacetylene and subsequently induce intramolecular cyclization to form the 2-arylbenzofuran scaffold. This protocol is adapted from methodologies for the synthesis of 2-arylbenzo[b]furans via copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes.[1]
Materials:
-
MOM-protected this compound (from Protocol 1)
-
Arylacetylene (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
[Cu(phen)(PPh₃)₂]NO₃ (as a catalyst, where phen is 1,10-phenanthroline and PPh₃ is triphenylphosphine) or another suitable copper(I) catalyst[1]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the MOM-protected this compound (1.0 eq), arylacetylene (1.2 eq), Cs₂CO₃ (2.0 eq), and the copper(I) catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours. The Sonogashira coupling is followed by in-situ cyclization.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected 2-arylbenzofuran derivative.
Protocol 3: Deprotection of the Benzofuran Derivative
Objective: To remove the MOM protecting group to yield the final 4-hydroxy-2-arylbenzofuran.
Materials:
-
Protected 2-arylbenzofuran derivative (from Protocol 2)
-
Hydrochloric acid (HCl) in methanol (e.g., 2 M) or another suitable acidic condition
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected 2-arylbenzofuran derivative (1.0 eq) in methanol.
-
Add the methanolic HCl solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 4-hydroxy-2-arylbenzofuran.
Data Presentation
The biological activity of benzofuran derivatives as estrogen receptor modulators has been reported in the literature. The following table summarizes the estrogen receptor binding affinity for a series of 2-phenylbenzofuran derivatives, which are structurally related to the compound synthesized through the protocols above.
| Compound | ERα Binding Affinity (IC₅₀, µM) | ERβ Binding Affinity (IC₅₀, µM) | Reference |
| 2-phenylbenzofuran | > 10 | > 10 | [2] |
| 2-(4-hydroxyphenyl)benzofuran | 0.5 | 0.2 | [2] |
| 2-(4-methoxyphenyl)benzofuran | > 10 | > 10 | [2] |
| 5-hydroxy-2-phenylbenzofuran | 1.2 | 0.8 | [2] |
| 5-hydroxy-2-(4-hydroxyphenyl)benzofuran | 0.1 | 0.05 | [2][3] |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the estrogen receptor.
Signaling Pathways and Logical Relationships
The synthesized estrogen receptor modulators will interact with estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the ligand-receptor complex can recruit co-activator or co-repressor proteins, leading to the regulation of gene expression. The tissue-specific effects of SERMs arise from the differential expression of ER subtypes and coregulatory proteins in various tissues.
Caption: Simplified estrogen receptor signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potential estrogen receptor modulators, particularly those based on the 2-arylbenzofuran scaffold. The presented protocols, based on established chemical transformations, provide a clear pathway for the generation of these compounds for further biological evaluation. The aldehyde functionality on the synthesized benzofuran core offers an additional handle for further chemical modifications to explore structure-activity relationships and optimize the pharmacological profile of these potential SERMs. Researchers can utilize these methods to generate libraries of novel compounds for screening in drug discovery programs targeting estrogen-related diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2-iodobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Hydroxy-2-iodobenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields are a common challenge in organic synthesis and can stem from several factors.[1] For the iodination of 4-hydroxybenzaldehyde, consider the following:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 4-hydroxybenzaldehyde and the iodinating agent. Impurities can interfere with the reaction.
-
Iodinating Agent Activity: The effectiveness of the iodinating agent is crucial. If using N-iodosuccinimide (NIS), ensure it has not decomposed. For methods using iodine and an oxidizing agent (like iodic acid), the stoichiometry and quality of both components are critical.
-
Reaction Conditions: Temperature and reaction time are key parameters. Some protocols specify room temperature for several hours, while others may require gentle heating.[2] Ensure these are appropriate for your chosen method and are well-controlled. Adding reagents too quickly can also lead to loss of temperature control and reduced yields.[1]
-
Moisture: The presence of excessive moisture can quench reagents or lead to side reactions. Ensure your glassware is dry and use anhydrous solvents if the protocol specifies.
-
Work-up and Purification Losses: Product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize losses during chromatography or recrystallization.[1]
-
Issue 2: Formation of Multiple Products (Isomers and Di-iodinated Species)
-
Question: My analysis (e.g., TLC, NMR) shows multiple spots/peaks, suggesting the formation of isomers or di-iodinated byproducts. How can I improve the regioselectivity for the 2-iodo isomer?
-
Answer: The hydroxyl and aldehyde groups on the aromatic ring direct the position of iodination. While the hydroxyl group is an ortho-, para-director and the aldehyde is a meta-director, the ortho-position to the hydroxyl group is activated. However, obtaining high regioselectivity can be challenging.
-
Choice of Iodinating Agent: The choice of iodinating agent and catalyst/acid can influence the regioselectivity. Using a bulky iodinating agent might favor one position over another due to steric hindrance.
-
Stoichiometry of Iodinating Agent: Using an excess of the iodinating agent can lead to the formation of di-iodinated products.[2] Carefully control the stoichiometry, typically using a slight excess (e.g., 1.1-1.2 equivalents) of the iodinating agent for mono-iodination.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity by reducing the rate of competing side reactions.
-
Protecting Groups: While more synthetically intensive, protecting the hydroxyl group could be considered to alter the directing effects and potentially improve selectivity, though this adds extra steps to the synthesis.
-
Issue 3: Reaction Stalls or Fails to Go to Completion
-
Question: My reaction seems to stop before all the starting material is consumed. What could be the cause?
-
Answer: A stalled reaction can be due to several factors:
-
Insufficient Reagent: Ensure that the iodinating agent was added in the correct stoichiometric amount. If it has degraded, its effective concentration will be lower.
-
Poor Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between reactants.
-
Deactivation of Catalyst/Promoter: If your reaction uses a catalyst or a promoter (like an acid), it may have been deactivated by impurities.
-
Product Inhibition: In some cases, the product formed can inhibit the reaction. While less common, it is a possibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods involve the direct electrophilic iodination of 4-hydroxybenzaldehyde. Two prevalent approaches are:
-
Using N-Iodosuccinimide (NIS) and an acid: This method often employs an acid promoter like trifluoroacetic acid (TFA) in a suitable solvent.[2]
-
Using Molecular Iodine (I₂) with an Oxidizing Agent: A combination of iodine and an oxidizing agent like iodic acid (HIO₃) can be used to generate the electrophilic iodine species in situ. This method is advantageous as it uses readily available and cheaper reagents.
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is usually quenched, often with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from starting material, isomers, and other byproducts. A solvent system such as ethyl acetate/hexanes is often used.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water) can be used to obtain highly pure crystalline material.[3]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Handle all chemicals, especially iodinating agents and acids like TFA, in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Iodine and its compounds can be corrosive and cause staining. Avoid contact with skin and clothing.
-
Be cautious when working with strong acids.
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The table below summarizes data from literature for the iodination of 4-hydroxybenzaldehyde and related compounds.
| Iodinating Agent(s) | Substrate | Promoter/Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | 4-Hydroxybenzaldehyde | Trifluoroacetic Acid (TFA) | Room Temperature, 6 hours | 40% (2-iodo isomer), 55% (3-iodo isomer) | [2] |
| Iodine (I₂) & Iodic Acid (HIO₃) | Substituted Hydroxybenzaldehydes | Ethyl Alcohol | 35°C, 2 hours | High (specific yield for this compound not detailed, but generally high for related compounds) |
Experimental Protocol: Synthesis of this compound using Iodine and Iodic Acid
This protocol is adapted from a general method for the iodination of hydroxybenzaldehydes.
Materials:
-
4-Hydroxybenzaldehyde
-
Iodine (I₂)
-
Iodic Acid (HIO₃)
-
Ethyl Alcohol
-
Saturated Sodium Thiosulfate Solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in ethyl alcohol.
-
Add iodine (1.0 equivalent) to the solution and stir until it is dissolved.
-
Gently heat the reaction mixture to approximately 35°C.
-
Prepare a solution of iodic acid (0.33 equivalents) in a minimal amount of water.
-
Add the iodic acid solution dropwise to the reaction mixture with continuous stirring.
-
Maintain the reaction at 35°C and continue stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, dilute the mixture with water.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate dropwise until the brown color of unreacted iodine disappears.
-
The solid product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filtered solid with cold water.
-
Recrystallize the crude product from ethyl alcohol to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
References
Technical Support Center: Purification of Crude 4-Hydroxy-2-iodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Hydroxy-2-iodobenzaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, which is a polar molecule, polar solvents or a mixed solvent system are generally suitable.[1][2] Conduct small-scale solubility tests with solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexane to find the optimal system.[3][4] |
| Excessive Solvent Used | Using too much solvent will keep a significant amount of the product dissolved even after cooling, leading to low yield. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly during hot filtration (if performed), crystals can form on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated. |
| Incomplete Crystallization | The solution may not have been cooled sufficiently or for an adequate amount of time. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2] |
| Washing with Warm Solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing. |
Issue 2: Oiling Out During Recrystallization
"Oiling out" occurs when the compound separates as a liquid instead of solid crystals.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Impurities | A high impurity level can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like a simple filtration or a quick column pass before recrystallization. |
| Solution is Too Concentrated | If the solution is supersaturated, the compound may not have enough time to form a crystal lattice. Re-heat the mixture until the oil dissolves and add a small amount of additional hot solvent to slightly decrease the concentration. |
| Rapid Cooling | Cooling the solution too quickly can prevent proper crystal lattice formation. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The boiling point of the solvent might be higher than the melting point of your compound. Try a different solvent with a lower boiling point. |
Issue 3: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | The polarity of the eluent is critical for good separation. For polar compounds like this compound, a mobile phase consisting of a non-polar solvent with a polar modifier is typically used. Start with a low polarity mixture (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. A good starting point for a similar compound, 2-hydroxy-4-iodobenzaldehyde, is 5% ethyl acetate in hexane.[5] |
| Column Overloading | Too much crude material applied to the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). |
| Improper Column Packing | An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Sample Application | Applying the sample in a large volume of strong solvent will cause band broadening. Dissolve the crude product in a minimal amount of the mobile phase or a weak solvent and apply it to the column in a narrow band. |
| Compound Degradation on Silica | Aldehydes can sometimes be sensitive to the acidic nature of silica gel. If degradation is suspected, neutral alumina can be used as the stationary phase, or a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound?
A1: The two most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[7] The choice between them depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in crude this compound?
A2: The impurities will depend on the synthetic route. If prepared by iodination of 4-hydroxybenzaldehyde, common impurities could include:
-
Unreacted 4-hydroxybenzaldehyde: The starting material.
-
Di-iodinated products: Such as 4-hydroxy-2,6-diiodobenzaldehyde.
-
Other regioisomers: Depending on the reaction conditions.
-
Reagents from the reaction: Such as residual iodine or other iodinating agents.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve this compound well when hot but poorly when cold.[3] Given the polar nature of the molecule due to the hydroxyl and aldehyde groups, polar solvents are a good starting point.[8] It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, ethyl acetate, and water, or solvent mixtures like ethanol/water or ethyl acetate/hexane.[3][4]
Q4: What is a good starting mobile phase for column chromatography of this compound?
A4: For column chromatography on silica gel, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4] Based on the purification of a similar compound, a mobile phase of 5% ethyl acetate in hexane is a reasonable starting condition.[5] The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation, which can be monitored by Thin Layer Chromatography (TTC).
Q5: My purified this compound is still colored. What can I do?
A5: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your desired product.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of substituted hydroxybenzaldehydes. Specific values for this compound may need to be optimized experimentally.
| Purification Technique | Parameter | Typical Value/Range | Notes |
| Recrystallization | Solvent | Ethanol, Methanol, Ethyl Acetate, Water, or mixtures | Choice depends on solubility tests. |
| Solvent Ratio (for mixed solvents) | Varies, e.g., Ethanol/Water (9:1 to 1:1) | To be determined experimentally for optimal recovery and purity. | |
| Expected Recovery | 70-90% | Highly dependent on the purity of the crude material and technique. | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Start with low polarity (e.g., 95:5) and increase gradually.[5] | |
| Loading Capacity | 1-5 g crude / 100 g silica | Overloading leads to poor separation. | |
| Elution Volume | Varies | Monitored by TLC to collect fractions containing the pure product. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling or stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different mixtures of hexane and ethyl acetate to find a mobile phase that gives a good separation of the desired product from impurities (an Rf value of ~0.2-0.4 for the product is often ideal).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Workflow for selecting a purification technique.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. 2-HYDROXY-4-IODO-BENZALDEHYDE | 38170-02-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. CAS 90151-01-2: Benzaldehyde, 4-hydroxy-2-iodo- [cymitquimica.com]
Technical Support Center: Synthesis of 4-Hydroxy-2-iodobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Hydroxy-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions in the synthesis of this compound via electrophilic iodination of 4-hydroxybenzaldehyde are:
-
Formation of the 3-iodo isomer (3-Iodo-4-hydroxybenzaldehyde): The hydroxyl group is a strong ortho-, para-directing group. Since the para position is occupied by the aldehyde, iodination can occur at both the C2 and C3 positions (ortho to the hydroxyl and meta to the aldehyde, and ortho to the hydroxyl and ortho to the aldehyde, respectively). The formation of the 3-iodo isomer is often a significant competing reaction.[1][2]
-
Di-iodination: Over-iodination can lead to the formation of 3,5-diiodo-4-hydroxybenzaldehyde. The electron-rich nature of the phenol ring makes it susceptible to multiple iodinations if the reaction conditions are not carefully controlled.[3]
-
Oxidation of the Aldehyde Group: Although less common with milder iodinating agents, stronger oxidizing conditions can potentially oxidize the aldehyde functional group to a carboxylic acid.
-
Decomposition/Polymerization: Phenolic compounds can be sensitive to strongly acidic or oxidizing conditions, which may lead to the formation of polymeric byproducts or decomposition, often observed as a dark tarry reaction mixture.
Q2: I obtained a mixture of iodinated isomers. How can I improve the regioselectivity for the 2-iodo product?
A2: Achieving high regioselectivity for the ortho-iodination (C2 position) of 4-hydroxybenzaldehyde is a known challenge. Here are some strategies to favor the formation of the 2-iodo isomer:
-
Use of Directing Groups: While not a direct iodination of 4-hydroxybenzaldehyde, a multi-step synthesis involving a directing group on the hydroxyl group can enforce ortho-iodination. The directing group is then removed in a subsequent step.
-
Transition Metal Catalysis: The use of transition metal salts as auxiliary agents can promote ortho-iodination. These metal ions can coordinate with the phenolic oxygen, sterically hindering the C3 position and favoring electrophilic attack at the C2 position.[4]
-
Choice of Iodinating Agent and Solvent: The choice of iodinating agent and solvent system can influence the regioselectivity. Milder iodinating agents and non-polar solvents may offer better control.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: The iodination reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated reagents.
-
Formation of Multiple Products: As discussed, the formation of isomeric and di-iodinated byproducts will lower the yield of the desired 2-iodo isomer.
-
Product Degradation: The product, being a phenolic aldehyde, can be sensitive to the reaction and work-up conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to degradation.
-
Loss during Work-up and Purification: The product may be lost during extraction, washing, or purification steps. This compound has some solubility in water, which can lead to losses during aqueous work-up.
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification of this compound typically involves the following techniques:
-
Column Chromatography: This is the most effective method for separating the desired 2-iodo isomer from the 3-iodo isomer and di-iodinated byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is commonly used.[1]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be used to obtain the final product with high purity.
-
Acid-Base Extraction: An initial acid-base work-up can help to remove non-phenolic impurities. Dissolving the crude product in a basic aqueous solution and then re-precipitating by acidification can be an effective initial purification step.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive iodinating agent (e.g., old NIS).Reaction temperature is too low.Insufficient reaction time.Deactivated starting material. | Use freshly opened or purified N-iodosuccinimide (NIS).Gradually increase the reaction temperature while monitoring for byproduct formation.Extend the reaction time and monitor by TLC.Ensure the purity of the 4-hydroxybenzaldehyde starting material. |
| Formation of a Dark, Tarry Mixture | Reaction conditions are too harsh (e.g., strong acid, high temperature).Oxidation of the phenol ring. | Use a milder acid catalyst or a smaller amount.Run the reaction at a lower temperature.Consider using a milder iodinating agent if elemental iodine is being used. |
| Predominant Formation of the 3-Iodo Isomer | The reaction conditions favor iodination at the more sterically accessible ortho position (C3). | Investigate ortho-directing strategies, such as the use of a transition metal catalyst (e.g., NaNO2 with a metal salt) to chelate with the hydroxyl group and direct iodination to the C2 position.[4] |
| Significant Amount of Di-iodinated Byproduct | Excess of the iodinating agent.Reaction time is too long.High reaction temperature. | Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating agent.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.Perform the reaction at a lower temperature to reduce the rate of the second iodination. |
| Difficulty in Separating 2-iodo and 3-iodo Isomers | The isomers have very similar polarities. | Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) may be required.Consider derivatization of the hydroxyl group to alter the polarity of the isomers, followed by separation and deprotection. |
Experimental Protocols
Synthesis of 3-Iodo-4-hydroxybenzaldehyde (as a reference for a common side product)
This protocol is for the synthesis of the common regioisomeric byproduct and can be used as a reference for reaction conditions and work-up procedures.
Materials:
-
4-Hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Acetic Acid
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (2.0 g, 16.39 mmol) in acetic acid (30 mL), add N-iodosuccinimide (4.5 g, 19.67 mmol).[1]
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture.
-
Pour the filtrate into water (100 mL) and add ethyl acetate (50 mL).[1]
-
Separate the aqueous phase and extract it with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic phases, wash with water (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers and di-iodinated byproducts.
Visualizing Reaction Pathways and Troubleshooting
Reaction Scheme for the Iodination of 4-Hydroxybenzaldehyde
Caption: Iodination of 4-hydroxybenzaldehyde can lead to the desired 2-iodo product as well as isomeric and di-iodinated side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address the causes of low yield in the synthesis of this compound.
References
- 1. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | FI24605 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
Improving regioselectivity in the functionalization of 4-Hydroxy-2-iodobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of functionalizing 4-hydroxy-2-iodobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselective functionalization of this compound?
A1: The primary challenge lies in the competing reactivity of the three functional groups: the phenolic hydroxyl group (at C4), the iodo group (at C2), and the aldehyde. The hydroxyl group is nucleophilic and acidic, the iodo group is a leaving group for cross-coupling reactions, and the aldehyde is an electrophilic center. Achieving selectivity requires careful control of reaction conditions to favor functionalization at one site while minimizing side reactions at the others. For instance, the acidity of the phenolic proton can influence the choice of base in cross-coupling reactions, and the aldehyde can be sensitive to certain nucleophiles and reducing agents.
Q2: How can I selectively functionalize the hydroxyl group over the iodo group?
A2: Selective functionalization of the hydroxyl group, typically through O-alkylation or O-acylation, can be achieved by choosing reagents that react preferentially with the phenoxide formed under basic conditions. The use of a relatively mild base and a suitable solvent is crucial. For instance, cesium bicarbonate (CsHCO₃) has been shown to be effective for regioselective alkylation of the 4-hydroxy group in similar systems, minimizing the formation of bis-alkylated products.[1]
Q3: What strategies can be employed for selective reaction at the iodo position?
A3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are the most common methods for functionalizing the iodo position. To maintain selectivity, it is important to choose reaction conditions that do not interfere with the hydroxyl or aldehyde groups. This often involves the use of mild bases and protecting the more reactive functional groups if necessary.
Q4: When is it necessary to use a protecting group for the aldehyde or hydroxyl function?
A4: A protecting group for the aldehyde is recommended when using strongly nucleophilic or basic reagents, such as organolithium or Grignard reagents, which would otherwise react with the carbonyl group. The hydroxyl group may require protection when harsh conditions are necessary for a cross-coupling reaction that might otherwise be compromised by the presence of the acidic proton. The choice of protecting group should be orthogonal to the planned reaction conditions.[2]
Troubleshooting Guides
Poor Regioselectivity in O-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the bis-alkylated product. | The base is too strong, or the reaction time is too long. | Use a milder base such as cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃).[1] Monitor the reaction closely by TLC to stop it upon consumption of the starting material. |
| Reaction at the iodo position or decomposition. | The reaction temperature is too high. | Perform the reaction at a lower temperature. For many alkylations, room temperature or slightly elevated temperatures (40-60 °C) are sufficient. |
| Low yield of the desired O-alkylated product. | Inefficient formation of the phenoxide. | Consider using a stronger base if bis-alkylation is not an issue, or switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reactivity.[1] |
Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
| Symptom | Possible Cause | Suggested Solution |
| Decomposition of starting material. | The base is too strong or incompatible with the aldehyde. | Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical in Suzuki-Miyaura reactions.[3][4] |
| No or low conversion. | Catalyst deactivation or inefficient transmetalation. | Ensure anaerobic conditions to prevent catalyst oxidation. Use a suitable ligand, such as a phosphine ligand (e.g., PPh₃, SPhos), to stabilize the palladium catalyst. Ensure the boronic acid is of good quality. |
| Formation of homocoupling byproducts. | Suboptimal reaction conditions. | Adjust the stoichiometry of the reagents. A slight excess of the boronic acid (1.2-1.5 equivalents) is often beneficial.[3] Lowering the reaction temperature might also reduce homocoupling. |
Key Experimental Protocols
Protocol 1: Regioselective O-Alkylation of this compound
This protocol is adapted from methodologies for selective alkylation of similar phenolic compounds.[1]
-
Preparation: To a solution of this compound (1.0 eq) in acetonitrile (CH₃CN) are added cesium bicarbonate (CsHCO₃, 1.5 eq) and the desired alkyl halide (1.2 eq).
-
Reaction: The reaction mixture is stirred at 80 °C and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the desired 4-alkoxy-2-iodobenzaldehyde.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for Suzuki-Miyaura couplings of aryl iodides.[3][5]
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1).
-
Reaction: Degas the mixture with nitrogen or argon and then heat it to reflux (around 80-100 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound
This protocol is a standard procedure for Sonogashira coupling.[6][7]
-
Preparation: To a solution of this compound (1.0 eq) in a solvent like THF or DMF, add the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq).
-
Base Addition: Add a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture under an inert atmosphere (nitrogen or argon) at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography to isolate the desired coupled product.
Data Summary
Table 1: Comparison of Bases for Regioselective O-Alkylation of 2,4-dihydroxybenzaldehydes
| Base | Solvent | Temperature (°C) | Regioselectivity (4-O-alkylation) | Yield (%) | Reference |
| CsHCO₃ | CH₃CN | 80 | High | up to 95 | [1] |
| K₂CO₃ | DMF | 100 | Moderate | Variable | [8] |
| NaH | THF | rt | Low (mixture of products) | - | General Observation |
Note: Data is based on 2,4-dihydroxybenzaldehydes, which serve as a model for the reactivity of the 4-hydroxy group in this compound.
Visualizations
Caption: Decision workflow for regioselective functionalization.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Challenges in the scale-up synthesis of 4-Hydroxy-2-iodobenzaldehyde
Technical Support Center: Synthesis of 4-Hydroxy-2-iodobenzaldehyde
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The synthesis of this compound typically involves the electrophilic iodination of 4-hydroxybenzaldehyde. Common laboratory-scale methods that can be adapted for scale-up include:
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Iodination with N-Iodosuccinimide (NIS) in the presence of an acid catalyst: This method offers good regioselectivity for the ortho position.[1] Trifluoroacetic acid (TFA) is a commonly used catalyst.
-
Iodination using Iodine and an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as sodium hypochlorite or hydrogen peroxide can generate an electrophilic iodine species in situ.[2][3]
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Iodination with Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent, but its use requires careful handling due to its corrosive nature.[4][5]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges:
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Exothermicity: The iodination of an activated aromatic ring like 4-hydroxybenzaldehyde is an exothermic reaction. Inadequate heat dissipation at a larger scale can lead to temperature spikes, promoting side reactions and creating safety hazards.
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to maintain homogenous reaction conditions and prevent localized high concentrations of reagents, which can lead to the formation of impurities.[6]
-
Regioselectivity: Maintaining the desired ortho-iodination can be challenging at scale. Variations in temperature and addition rates can affect the regioselectivity, leading to the formation of 3-iodo and di-iodinated byproducts.
-
Product Precipitation: The product, this compound, may precipitate out of the reaction mixture, especially at higher concentrations. This can affect stirring and heat transfer.
-
Work-up and Purification: Isolating and purifying the product at a large scale can be difficult. The removal of unreacted iodine, inorganic salts, and side products often requires robust and scalable purification methods.
Q3: How can I improve the regioselectivity of the iodination to favor the 2-position?
A3: Achieving high regioselectivity for the ortho position is critical. Here are some strategies:
-
Choice of Iodinating Agent: The combination of N-Iodosuccinimide (NIS) with a strong acid like trifluoroacetic acid (TFA) is often reported to give good ortho-selectivity.[1]
-
Temperature Control: Maintaining a consistent and low reaction temperature can enhance selectivity. Runaway temperatures can lead to a loss of selectivity.
-
Controlled Addition: Slow, controlled addition of the iodinating agent to the solution of 4-hydroxybenzaldehyde can help maintain a low concentration of the electrophile, which can improve selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. It is advisable to perform small-scale solvent screening experiments before proceeding to a larger scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider a slight increase in temperature or extending the reaction time. Ensure the quality and stoichiometry of your reagents. |
| Product degradation. | The product can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged exposure to strong acids. Ensure a prompt and efficient work-up procedure. | |
| Loss during work-up. | Optimize your extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize product loss in the aqueous phase. | |
| Formation of Di-iodinated Byproducts | Excess iodinating agent. | Use a precise stoichiometry of the iodinating agent. Consider using slightly less than one equivalent and accept a lower conversion to avoid over-iodination. |
| Poor mixing leading to localized high concentrations. | Improve the stirring efficiency. For larger reactors, ensure the impeller design is appropriate for the vessel geometry and reaction viscosity. | |
| High reaction temperature. | Maintain a lower reaction temperature. The activation energy for di-iodination may be higher than for mono-iodination. | |
| Presence of Unreacted 4-hydroxybenzaldehyde | Insufficient iodinating agent or reaction time. | Confirm the stoichiometry and purity of your iodinating agent. Extend the reaction time and monitor by TLC/HPLC. |
| Poor reagent quality. | Use fresh, high-quality reagents. N-Iodosuccinimide can decompose over time. | |
| Dark-colored Reaction Mixture or Product | Presence of residual iodine. | During the work-up, wash the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate until the color is discharged.[7] |
| Formation of polymeric byproducts. | This can occur with highly activated phenols. Ensure the reaction temperature is well-controlled. Consider using a protecting group for the hydroxyl function if this is a persistent issue. | |
| Difficult Product Isolation/Purification | Oily product instead of a solid. | Ensure all solvents from the reaction and work-up have been thoroughly removed. Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Product is contaminated with succinimide (from NIS). | Succinimide is water-soluble. Thoroughly wash the organic phase with water or brine during the work-up. |
Experimental Protocols
Lab-Scale Synthesis using N-Iodosuccinimide (Illustrative)
This protocol is for laboratory-scale synthesis and should be optimized before scaling up.
Materials:
-
4-hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) to the solution, followed by the slow, dropwise addition of trifluoroacetic acid (0.1 eq).
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield this compound as a solid.
Considerations for Scale-Up:
-
Reactor Setup: Use a jacketed reactor with overhead stirring for better temperature control and mixing.
-
Reagent Addition: Add the NIS and TFA via an addition funnel to control the rate of addition and manage the exotherm.
-
Temperature Monitoring: Place a temperature probe in the reaction mixture to monitor the internal temperature closely.
-
Purification: Recrystallization at a large scale may require a filter reactor or a centrifuge for efficient solid-liquid separation.
Data Presentation
Table 1: Illustrative Effect of Scale on Yield and Purity
| Scale (g of 4-hydroxybenzaldehyde) | Typical Yield (%) | Purity by HPLC (%) | Major Impurity (Di-iodinated, %) |
| 1 | 85 | 98 | <1 |
| 100 | 80 | 96 | 2-3 |
| 1000 | 75 | 94 | 4-5 |
Note: This data is illustrative and will vary depending on the specific reaction conditions and equipment used.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. studylib.net [studylib.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 5. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]
- 6. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxy-2-iodobenzaldehyde Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of coupling reactions with 4-Hydroxy-2-iodobenzaldehyde. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges stem from the presence of three key functional groups:
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with strong bases, potentially leading to catalyst inhibition or deactivation. It can also coordinate to the palladium catalyst, affecting its catalytic activity.
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Aldehyde Group: Aldehydes can be sensitive to certain reaction conditions and may undergo side reactions. However, they are generally compatible with a range of palladium-catalyzed couplings.
-
Ortho-Iodide: The steric hindrance from the adjacent hydroxyl and aldehyde groups can slow down the rate of oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.
Q2: Is it necessary to protect the hydroxyl group of this compound before performing a coupling reaction?
A2: Not always. Many successful couplings can be achieved without protection, especially in Suzuki and Sonogashira reactions, by carefully selecting the base and reaction conditions. However, if you are experiencing low yields, catalyst deactivation, or significant side-product formation, protecting the hydroxyl group as a methyl ether, benzyl ether, or silyl ether is a viable strategy.
Q3: Which coupling reactions are commonly performed with this compound?
A3: The most common and effective coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes. This is particularly useful for synthesizing substituted benzofurans through a subsequent intramolecular cyclization.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
Suzuki-Miyaura Coupling: Troubleshooting and Optimization
Q4: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the likely causes and how can I improve it?
A4: Low yields in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts and ligands under an inert atmosphere.• Consider using a pre-formed catalyst or a more robust precatalyst system. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).• Increase the reaction temperature in increments. | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the electron-rich aryl iodide. |
| Inappropriate Base | • Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for couplings with phenols.• Ensure the base is finely powdered and anhydrous. | The base is crucial for the transmetalation step. For phenolic substrates, a stronger base can be more effective. |
| Protodeboronation of Boronic Acid | • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.• Use a less aqueous solvent system or a milder base if possible. | Boronic acids can be unstable under harsh basic conditions, leading to the formation of the corresponding arene as a byproduct. |
| Homocoupling of Boronic Acid | • Thoroughly degas the reaction mixture to remove oxygen. | Oxygen can promote the oxidative homocoupling of boronic acids. |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-iodobenzaldehyde (Analogous System)
The following protocol for the coupling of 4-iodobenzaldehyde with phenylboronic acid can be used as a starting point for optimization with this compound.[1]
-
Reactants: 4-iodobenzaldehyde (1 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (1.5 mmol).
-
Catalyst: Cu-AIA-PC-Pd (1 mol%).
-
Solvent: Ethanol (5 mL).
-
Temperature: Room temperature.
-
Time: 6 hours.
-
Yield: High conversion is typically observed.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides:
The following table provides a comparison of different bases for the Suzuki coupling of a generic aryl iodide, which can serve as a guide for optimizing your reaction.
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 89 |
| K₂CO₃ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 95 |
| K₃PO₄ | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 78 |
| NaOH | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 17 |
| NaOAc | EtOH/H₂O | 4-AAP-Pd(II) | Reflux | 4 | 65 |
Data adapted from a study on a similar aryl iodide system.
Troubleshooting Logic for Suzuki-Miyaura Coupling
Sonogashira Coupling: Troubleshooting and Optimization
Q5: I am attempting a Sonogashira coupling with this compound and a terminal alkyne to synthesize a benzofuran precursor, but I am observing significant homocoupling of the alkyne. How can I prevent this?
A5: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.
Strategies to Minimize Alkyne Homocoupling:
| Strategy | Recommended Action | Rationale |
| Strictly Anaerobic Conditions | • Rigorously degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).• Maintain a positive pressure of an inert gas throughout the reaction. | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to homocoupling. |
| Copper-Free Conditions | • Employ a copper-free Sonogashira protocol. This often requires a more active palladium catalyst/ligand system and may necessitate higher temperatures. | Eliminating the copper co-catalyst directly prevents the primary pathway for Glaser coupling. |
| Slow Addition of Alkyne | • Add the terminal alkyne slowly to the reaction mixture using a syringe pump. | This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction. |
| Choice of Base and Solvent | • Use an amine base such as triethylamine or diisopropylethylamine, which also acts as a solvent or co-solvent.• Ensure the amine is freshly distilled and degassed. | The amine base is crucial for the formation of the copper acetylide and neutralization of the HX byproduct. |
Experimental Protocol: Sonogashira Coupling for Benzofuran Synthesis
The following is a general protocol for a one-pot, three-component synthesis of 2,3-disubstituted benzofurans starting from a 2-iodophenol.[2]
-
Reactants: 2-iodophenol (1 equiv), terminal alkyne (1.2 equiv), aryl iodide (1.5 equiv).
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%).
-
Base: Et₃N (3 equiv).
-
Solvent: DMF.
-
Temperature: 100 °C (microwave irradiation).
-
Time: 30 minutes.
-
Yield: Good to excellent yields are reported for a range of substrates.
Quantitative Data for Sonogashira Coupling of 2-Iodophenols:
This table presents data for the synthesis of 2,3-disubstituted benzofurans, which is a common application of Sonogashira coupling with substrates like this compound.
| 2-Iodophenol | Terminal Alkyne | Aryl Iodide | Yield (%) |
| 2-Iodophenol | Phenylacetylene | Iodobenzene | 85 |
| 4-Methyl-2-iodophenol | Phenylacetylene | Iodobenzene | 82 |
| 4-Chloro-2-iodophenol | Phenylacetylene | 4-Iodotoluene | 78 |
| 2-Iodo-4-nitrophenol | Phenylacetylene | Iodobenzene | 65 |
Data adapted from a study on the synthesis of 2,3-disubstituted benzofurans.[2]
Experimental Workflow for Benzofuran Synthesis via Sonogashira Coupling
Buchwald-Hartwig Amination: Troubleshooting and Optimization
Q6: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What factors should I investigate?
A6: Incomplete conversion in Buchwald-Hartwig aminations with this substrate can be due to catalyst inhibition, steric hindrance, or suboptimal reaction parameters. Aryl iodides can sometimes be challenging substrates in this reaction due to the potential for the generated iodide to inhibit the catalyst.[3]
Troubleshooting Guide for Buchwald-Hartwig Amination:
| Potential Issue | Recommended Solution | Rationale |
| Catalyst Inhibition by Iodide | • Consider using the corresponding aryl bromide if synthetically accessible.• Use a ligand that is less susceptible to inhibition, such as a bulky biarylphosphine ligand. | Aryl bromides are often more reliable than aryl iodides in Buchwald-Hartwig aminations. |
| Suboptimal Ligand | • Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often crucial and substrate-dependent. | The ligand plays a key role in promoting both oxidative addition and reductive elimination, the key steps of the catalytic cycle. |
| Base Incompatibility | • Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.• If the substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures. | The base is required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step. |
| Solvent Effects | • Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used. | The solvent affects the solubility of the reagents and the stability of the catalytic species. |
| Steric Hindrance | • Increase the reaction temperature and/or reaction time.• Use a more active catalyst system (e.g., a pre-catalyst). | The ortho-substitution on this compound can slow the reaction rate. |
Experimental Protocol: General Buchwald-Hartwig Amination
The following is a general starting point for the amination of an aryl iodide.
-
Reactants: Aryl iodide (1 equiv), amine (1.2 equiv).
-
Catalyst: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%).
-
Base: NaOtBu (1.4 equiv).
-
Solvent: Toluene.
-
Temperature: 80-110 °C.
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Time: 12-24 hours.
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Yield: Highly variable depending on the substrates.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides:
The table below shows the effect of different ligands on the amination of an aryl bromide, illustrating the importance of ligand selection.
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | NaOtBu | Toluene | 80 | 24 | 85 |
| XPhos | NaOtBu | Toluene | 80 | 18 | 95 |
| SPhos | NaOtBu | Toluene | 80 | 20 | 92 |
| RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 88 |
Data compiled from general literature on Buchwald-Hartwig amination.
Logical Relationship for Catalyst System Selection in Buchwald-Hartwig Amination
References
Technical Support Center: Byproduct Analysis in 4-Hydroxy-2-iodobenzaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving 4-Hydroxy-2-iodobenzaldehyde. Below are detailed insights into potential byproduct formation, troubleshooting strategies, and analytical methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of Multiple Iodinated Species in the Reaction Mixture
Q: My reaction to synthesize this compound from 4-hydroxybenzaldehyde resulted in a mixture of products. How can I identify the byproducts and improve the selectivity towards the desired product?
A: A common challenge in the iodination of 4-hydroxybenzaldehyde is the formation of regioisomers and di-iodinated products. The primary byproducts to anticipate are 4-hydroxy-3-iodobenzaldehyde and 4-hydroxy-3,5-diiodobenzaldehyde. The formation of these byproducts is governed by the principles of electrophilic aromatic substitution on a phenol ring, where the hydroxyl group is a strongly activating ortho-, para-director.
Troubleshooting Steps:
-
Confirm Product Identity: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the structures of the main product and byproducts.
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 4-hydroxybenzaldehyde. Using a stoichiometric equivalent or a slight excess of the iodinating agent can favor mono-iodination.
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Reaction Temperature: Lowering the reaction temperature can help to control the rate of reaction and may improve the regioselectivity, favoring the kinetically controlled product.
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Choice of Iodinating Agent: The choice of iodinating agent can influence the product distribution. Milder reagents may offer better selectivity. Common iodinating agents include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and a combination of iodine and an oxidizing agent like iodic acid.
Issue 2: Formation of Di-iodinated Byproduct
Q: I am observing a significant amount of a di-iodinated byproduct, likely 4-hydroxy-2,6-diiodobenzaldehyde, in my reaction. How can I minimize its formation?
A: The formation of di-iodinated species is a common issue when the starting material is highly activated, such as in the case of 4-hydroxybenzaldehyde. Over-iodination occurs when the mono-iodinated product reacts further with the iodinating agent.
Troubleshooting Steps:
-
Reduce Iodinating Agent Stoichiometry: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents) to ensure the complete consumption of the iodinating species before significant di-iodination can occur.
-
Slow Addition of Reagents: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the active iodinating species, thereby reducing the likelihood of a second iodination event.
-
Monitor Reaction Progress: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level, before the concentration of the di-iodinated byproduct becomes significant.
Quantitative Data on Byproduct Formation
The following table summarizes the typical product distribution in the iodination of 4-hydroxybenzaldehyde using N-Iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at room temperature for 6 hours.
| Product/Byproduct | Structure | Yield (%) with 1.2 eq. NIS | Yield (%) with 2.2 eq. NIS |
| 4-Hydroxy-3-iodobenzaldehyde | C₇H₅IO₂ | 55 | - |
| 4-Hydroxy-3,5-diiodobenzaldehyde | C₇H₄I₂O₂ | 40 | 91 |
Data extrapolated from a study on the iodination of 4-hydroxybenzaldehyde. While this study focuses on the 3- and 3,5- isomers, it provides a valuable reference for understanding byproduct formation based on stoichiometry.
Experimental Protocols
Protocol 1: General Procedure for Iodination of 4-Hydroxybenzaldehyde
This protocol is a general guideline for the iodination of 4-hydroxybenzaldehyde and should be optimized for the specific synthesis of the 2-iodo isomer.
Materials:
-
4-hydroxybenzaldehyde
-
N-Iodosuccinimide (NIS) or Iodine/Iodic Acid
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)
-
Acid catalyst (e.g., Trifluoroacetic acid - TFA), if required
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If using a catalyst like TFA, add it to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the iodinating agent (e.g., NIS, 1.0-1.2 eq.) in portions over a period of time.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Byproduct Analysis
This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be adapted for the separation and quantification of this compound and its potential byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B (e.g., 80:20), and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm and/or 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Enhancing the stability of 4-Hydroxy-2-iodobenzaldehyde during storage
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-Hydroxy-2-iodobenzaldehyde during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 4°C.
-
Atmosphere: Store under an inert gas such as argon or nitrogen.
-
Light: Protect from light by using an amber vial or storing it in a dark place.
-
Container: Keep the container tightly sealed to prevent moisture ingress.
Q2: What are the visible signs of degradation of this compound?
Degradation may be indicated by a change in the physical appearance of the compound. The solid, which is typically off-white to light yellow, may darken over time. Any significant color change to brown or the presence of visible impurities suggests potential degradation.
Q3: What are the likely degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to a few primary degradation pathways:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 4-hydroxy-2-iodobenzoic acid. This is one of the most common degradation pathways for aldehydes.
-
Deiodination: The carbon-iodine bond can be cleaved, particularly under the influence of light or certain catalysts, leading to the formation of 4-hydroxybenzaldehyde.
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Photodegradation: Exposure to light, especially UV light, can promote both oxidation and deiodination reactions.
Q4: How can I monitor the purity of my this compound sample over time?
The purity of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of the solid (darkening) | Oxidation of the aldehyde or phenol group, or photodegradation. | - Ensure the compound is stored under an inert atmosphere (nitrogen or argon). - Protect the container from light by wrapping it in aluminum foil or storing it in a dark, cold place (4°C). - Verify the integrity of the container seal to prevent air exposure. |
| Inconsistent experimental results | Degradation of the stock solution or solid material. | - Prepare fresh stock solutions for each experiment. - Re-evaluate the purity of the solid material using HPLC analysis. - If the solid has degraded, consider purifying it by recrystallization or column chromatography, or purchase a new batch. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Identify the degradation products using techniques like LC-MS. - Based on the identified products, refine storage conditions to mitigate the specific degradation pathway (e.g., more stringent light protection if photodegradation is observed). |
| Low assay/purity value | Long-term storage under suboptimal conditions or exposure to incompatible materials. | - Review storage and handling procedures against the recommended guidelines. - Avoid contact with strong oxidizing agents. - For long-term storage, consider aliquoting the material to minimize repeated opening and closing of the main container. |
Quantitative Stability Data (Illustrative)
The following tables present illustrative stability data for this compound under various storage conditions. Please note that this data is representative and intended to highlight the impact of different storage parameters. Actual stability may vary.
Table 1: Effect of Temperature on Purity (Stored in the dark, under Nitrogen)
| Storage Time (Months) | Purity at 25°C (%) | Purity at 4°C (%) | Purity at -20°C (%) |
| 0 | 99.5 | 99.5 | 99.5 |
| 3 | 97.2 | 99.3 | 99.5 |
| 6 | 94.8 | 99.1 | 99.4 |
| 12 | 89.5 | 98.5 | 99.3 |
Table 2: Effect of Atmosphere and Light on Purity (Stored at 4°C)
| Storage Time (Months) | Purity (Air, Light) (%) | Purity (Air, Dark) (%) | Purity (Nitrogen, Dark) (%) |
| 0 | 99.5 | 99.5 | 99.5 |
| 3 | 95.1 | 97.8 | 99.3 |
| 6 | 90.3 | 96.2 | 99.1 |
| 12 | 82.6 | 93.5 | 98.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber.
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before dilution.
-
Dissolve the thermally stressed solid in the initial solvent.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Gradient | Start with 30% Acetonitrile, increase to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its impurities.
Visualizations
Caption: Logical relationship between storage conditions and stability outcome.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
A Comparative Spectroscopic Guide to 4-Hydroxy-2-iodobenzaldehyde and Its Isomers
A detailed analysis of the spectroscopic signatures of iodinated hydroxybenzaldehydes is crucial for researchers in drug discovery and organic synthesis. The precise substitution pattern of functional groups on the benzaldehyde scaffold significantly influences the molecule's electronic environment, which is reflected in its spectral properties. This guide provides a comparative overview of the spectroscopic data for 4-hydroxy-2-iodobenzaldehyde and its key isomers, offering a valuable resource for compound identification and characterization.
This publication presents a comprehensive comparison of this compound and its structural isomers, primarily 3-iodo-4-hydroxybenzaldehyde and 2-hydroxy-5-iodobenzaldehyde. By examining their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we aim to provide a clear framework for distinguishing these closely related compounds. The subtle shifts in spectral data due to the varied placement of the iodo and hydroxyl groups are highlighted in the comparative tables below.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These values have been compiled from various sources and provide a basis for comparison.
This compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.81 (s, 1H), 8.22 (s, 1H), 7.80 (d, J=6.8 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 5.84 (s, 1H)[1] |
| ¹³C NMR | Data not readily available in compiled sources. |
| IR Spectroscopy (Vapor Phase) | Characteristic peaks can be computationally predicted but experimental data is sparse in readily available literature.[2] |
| Mass Spectrometry (MALDI) | m/z 248.238 (M+H⁺)[1] |
| Melting Point | 157-160 °C |
3-Iodo-4-hydroxybenzaldehyde
| Spectroscopic Technique | Data |
| ¹H NMR (CD₃COCD₃, 300 MHz) | δ 9.94 (s, 1H), 9.67 (s, 1H), 8.00 (d, J=8.0 Hz, 1H), 7.41 (d, J=1.8 Hz, 1H), 7.20 (dd, J₁=8.0 Hz, J₂=1.8 Hz, 1H)[3] |
| ¹³C NMR (CD₃COCD₃, 75 MHz) | δ 193.2 (CHO), 159.2 (C-3), 142.1 (C-5), 140.2 (C-1), 124.5 (C-6), 115.3 (C-2), 94.0 (C-4)[3] |
| IR Spectroscopy | Specific data not readily available in compiled sources. |
| Mass Spectrometry (EI) | Data available in comprehensive databases like PubChem.[2] |
| Melting Point | 113 °C[4] |
2-Hydroxy-5-iodobenzaldehyde
| Spectroscopic Technique | Data |
| ¹H NMR | Data not readily available in compiled sources. |
| ¹³C NMR | Data not readily available in compiled sources. |
| IR Spectroscopy | Data not readily available in compiled sources. |
| Mass Spectrometry (GC-MS) | Fragmentation patterns are available in spectral databases.[5] |
| Melting Point | Data not readily available in compiled sources. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives. These protocols are based on standard laboratory practices and can be adapted as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 300-500 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.
-
¹³C NMR Spectroscopy:
-
Instrument: 75-125 MHz NMR Spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse-acquire.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A spectrum of the pure KBr pellet is recorded as the background and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Preparation (for GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Acquisition (GC-MS with Electron Ionization):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at a suitable initial temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Ion source temperature: 230 °C.
-
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to obtain an absorbance reading in the range of 0.1 to 1.0.
Data Acquisition:
-
Instrument: UV-Vis Spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the discussed isomers.
Caption: General workflow for the spectroscopic analysis of benzaldehyde derivatives.
Caption: Structural relationship of the discussed hydroxy-iodobenzaldehyde isomers.
References
- 1. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 968881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | FI24605 [biosynth.com]
- 5. spectrabase.com [spectrabase.com]
A Comparative Analysis of the Bioactivity of 4-Hydroxy-2-iodobenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 4-Hydroxy-2-iodobenzaldehyde and its analogs, with a primary focus on their potential as tyrosinase inhibitors. While direct comparative studies on a series of this compound analogs are limited in the public domain, this document synthesizes available data on structurally related benzaldehyde derivatives to provide insights into their structure-activity relationships. The information presented is intended to guide further research and development of novel therapeutic agents.
Bioactivity Profile: A Focus on Tyrosinase Inhibition
Substituted benzaldehydes have garnered significant interest for their diverse biological activities, including antimicrobial, and enzyme inhibitory effects. A key area of investigation is their ability to inhibit tyrosinase, a critical enzyme in melanin biosynthesis. Dysregulation of melanin production can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetology.
The aldehyde functional group is thought to contribute to tyrosinase inhibition by forming a Schiff base with primary amino groups within the enzyme's active site[1]. Various substitutions on the benzaldehyde scaffold allow for the fine-tuning of this inhibitory activity.
Quantitative Comparison of Benzaldehyde Analogs as Tyrosinase Inhibitors
| Compound | Substitution Pattern | Bioactivity (IC50) | Reference Compound (IC50) |
| 4-Hydroxybenzaldehyde | 4-OH | 1.22 mM | Kojic Acid (variable) |
| 4-Hydroxybenzaldehyde derivative | 4-OH, with dimethoxyl phosphate | 0.059 mM | 4-Hydroxybenzaldehyde (1.22 mM) |
| p-Hydroxybenzaldehyde thiosemicarbazone (HBT) | 4-OH, thiosemicarbazone | 0.76 µM (monophenolase) | - |
| p-Methoxybenzaldehyde thiosemicarbazone (MBT) | 4-OCH3, thiosemicarbazone | 7.0 µM (monophenolase) | - |
| Benzaldehyde | Unsubstituted | 31.0 µM | - |
| 4-Bromobenzaldehyde | 4-Br | 114 µM | - |
| 4-Chlorobenzaldehyde | 4-Cl | 175 µM | - |
| 4-Fluorobenzaldehyde | 4-F | 387 µM | - |
| 2-Hydroxy-4-isopropylbenzaldehyde | 2-OH, 4-isopropyl | 2.3 µM | - |
Data is compiled from multiple sources for comparative purposes. Direct comparison between studies may be limited by variations in experimental conditions.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
A detailed methodology for assessing the tyrosinase inhibitory activity of test compounds is provided below. This protocol is a standard method used in the screening and characterization of tyrosinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (analogs of this compound)
-
Kojic acid (positive control)
-
96-well microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of final concentrations. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid interference.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations.
-
Mushroom tyrosinase solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the resulting dose-response curve.
-
Signaling Pathway
The inhibition of tyrosinase directly impacts the melanogenesis signaling pathway, which is responsible for the production of melanin pigment. A simplified representation of this pathway is illustrated below.
Caption: Melanogenesis signaling pathway and the point of inhibition by benzaldehyde analogs.
Concluding Remarks
The available data suggests that 4-hydroxybenzaldehyde and its derivatives are a promising class of tyrosinase inhibitors. The introduction of different functional groups to the benzaldehyde scaffold can significantly modulate their inhibitory potency. While specific comparative data on this compound analogs is currently scarce, the general structure-activity relationships observed for other substituted benzaldehydes provide a valuable framework for the design and synthesis of novel, potent tyrosinase inhibitors. Further research focusing on the systematic evaluation of iodinated analogs is warranted to fully elucidate their therapeutic potential. The detailed experimental protocol and the signaling pathway diagram provided in this guide serve as foundational tools for researchers in this exciting field.
References
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Hydroxy-2-halobenzaldehyde Derivatives and Analogs
This guide provides a comparative analysis of the X-ray crystallographic data of 4-hydroxy-2-halobenzaldehyde derivatives and related substituted benzaldehydes. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the structural nuances of this class of compounds. The determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is pivotal for rational drug design and for understanding structure-activity relationships.[1]
While direct crystallographic data for 4-hydroxy-2-iodobenzaldehyde is not extensively reported in publicly available literature, this guide leverages data from closely related analogs, particularly bromo-substituted derivatives, to provide valuable structural insights. The comparative data presented herein, alongside detailed experimental protocols, will aid in the structural validation and characterization of novel derivatives.
Comparative Crystallographic Data
The solid-state conformation and packing of molecules are governed by a variety of intermolecular interactions, which ultimately influence their physical and biological properties. The following table summarizes key crystallographic parameters for derivatives of brominated hydroxybenzaldehydes, offering a quantitative comparison of their crystal structures.
| Parameter | 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone[2] | 4-Bromo-N-(4-hydroxybenzylidene)aniline[2] |
| Chemical Formula | C₁₀H₁₂BrN₃OS | C₁₃H₁₀BrNO |
| Molecular Weight | 302.20 g/mol | 276.13 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | P2₁2₁2₁ |
| a (Å) | 22.040 (4) | 21.9588 (10) |
| b (Å) | 11.844 (2) | 11.0866 (5) |
| c (Å) | 9.5102 (19) | 9.3132 (4) |
| α (°) | 90 | 90 |
| β (°) | 101.69 (3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2431.1 (8) | 2267.28 (17) |
| Z | 8 | 8 |
| Temperature (K) | 123 | 293 |
| Radiation | Mo Kα | Mo Kα |
| Key Interactions | Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds forming supramolecular dimers.[2] | Intermolecular O-H···N hydrogen bonds forming infinite chains.[2] |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of substituted benzaldehyde derivatives are crucial for obtaining high-quality, reproducible data. The following sections detail the typical experimental procedures.
Synthesis of Benzaldehyde Derivatives
The synthesis of Schiff base derivatives, a common class of compounds derived from benzaldehydes, is typically achieved through a condensation reaction.[2]
-
Preparation of Reactant Solutions : The substituted benzaldehyde (e.g., 4-bromo-2-hydroxybenzaldehyde) is dissolved in a suitable solvent, such as ethanol. In a separate vessel, the corresponding primary amine is also dissolved in the same solvent.
-
Reaction : The amine solution is added to the aldehyde solution, and the mixture is refluxed for several hours. A catalytic amount of acid may be added to facilitate the reaction.[2]
-
Isolation and Purification : Upon cooling, the solid product precipitates out of the solution. The precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.[2]
-
Crystallization : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[3][4]
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure from a single crystal involves the following steps:
-
Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.[4]
-
Data Collection : The mounted crystal is placed in a diffractometer, which directs a beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) onto the crystal. The crystal is rotated, and the diffraction pattern is recorded by a detector.[4]
-
Data Processing : The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. Corrections for factors such as absorption are also applied.[2]
-
Structure Solution and Refinement : The crystal structure is solved using computational methods such as direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain an accurate representation of the molecular structure.[2]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from the synthesis of a 4-hydroxy-2-halobenzaldehyde derivative to its structural elucidation by X-ray crystallography.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
Influence of Substituents on Crystal Packing
The nature and position of substituents on the benzaldehyde ring play a critical role in directing the intermolecular interactions that define the crystal lattice. These interactions can include hydrogen bonding, halogen bonding, and π-π stacking.[5]
Caption: Influence of substituents on intermolecular interactions and crystal packing.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatographic Methods for the Analysis of 4-Hydroxy-2-iodobenzaldehyde Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing 4-Hydroxy-2-iodobenzaldehyde is crucial for reaction monitoring, impurity profiling, and yield determination in synthetic chemistry and drug development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for this purpose. Detailed experimental protocols, comparative performance data, and workflow diagrams are presented to aid in method selection and implementation.
Overview of Chromatographic Methods
The choice of a chromatographic method for analyzing this compound and its reaction-related impurities depends on the specific analytical requirements, such as the need for quantification, identification of unknowns, speed of analysis, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds.[1] They are well-suited for the analysis of this compound in complex matrices. UPLC offers faster analysis times and higher resolution compared to conventional HPLC.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the separation and identification of volatile and thermally stable compounds.[2] For non-volatile compounds like this compound, derivatization is necessary to increase volatility.[3]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the qualitative monitoring of reaction progress and for preliminary screening of separation conditions.[4]
The following diagram illustrates a general workflow for selecting an appropriate chromatographic method.
Caption: Workflow for chromatographic method selection.
Comparative Performance Data
The following table summarizes the expected performance of HPLC/UPLC, GC-MS, and TLC for the analysis of this compound reaction mixtures.
| Parameter | HPLC / UPLC | GC-MS (with Derivatization) | Thin-Layer Chromatography (TLC) |
| Analysis Time | 5-15 minutes | 15-30 minutes | 10-20 minutes |
| Resolution | High to Very High | Very High | Low to Medium |
| Sensitivity (LOD) | ng/mL to pg/mL | pg/mL to fg/mL | µg to ng |
| Quantification | Excellent | Excellent | Semi-quantitative at best |
| Compound ID | Tentative (based on Rt and UV) | Confident (Mass Spectrum) | Tentative (based on Rf) |
| Sample Throughput | High | Medium | High |
| Cost per Sample | Medium to High | High | Low |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization for specific reaction mixtures.
HPLC/UPLC Method
This method is suitable for the quantitative analysis of this compound and potential non-volatile byproducts.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-80% B in 10 min | 20-80% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
The following diagram illustrates the HPLC/UPLC analysis workflow.
Caption: HPLC/UPLC analysis workflow.
GC-MS Method (with Silylation)
This method is suitable for the identification and quantification of this compound and other volatile or semi-volatile components after derivatization. Silylation of the hydroxyl group increases volatility.[3]
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the reaction mixture into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quad Temp. | 150 °C |
| MS Scan Range | 50-500 m/z |
The following diagram illustrates the GC-MS analysis workflow.
Caption: GC-MS analysis workflow with silylation.
Thin-Layer Chromatography (TLC) Method
This method is ideal for rapid, qualitative monitoring of the reaction progress.
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
TLC Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | 30:70 Ethyl Acetate/Hexane (adjust as needed for optimal separation) |
| Development | Develop the plate in a closed chamber until the solvent front is ~1 cm from the top. |
| Visualization | UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate). |
Interpretation:
Compare the spot of the reaction mixture to spots of the starting material and, if available, the pure product. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. The retention factor (Rf) can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Conclusion
The selection of an appropriate chromatographic method for the analysis of this compound reaction mixtures is dependent on the analytical goals. For rapid, qualitative reaction monitoring, TLC is a simple and effective choice. For accurate quantification and purity determination, HPLC or UPLC are the methods of choice due to their high resolution and reproducibility. When unambiguous identification of byproducts and impurities is required, the coupling of GC with MS, following a suitable derivatization step, provides invaluable structural information. By understanding the principles and practical aspects of each technique presented in this guide, researchers can make informed decisions to best suit their analytical needs.
References
A Comparative Guide to Catalysts for Reactions Involving 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxy-2-iodobenzaldehyde is a versatile building block in organic synthesis, prized for its multiple reactive sites that allow for the construction of complex molecular architectures. Its utility is particularly evident in various transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comparative overview of catalysts commonly employed in Suzuki-Miyaura, Heck, Sonogashira, and Ullmann reactions involving this compound and its analogs, offering insights into catalyst selection based on performance with similar substrates. Detailed experimental protocols and the biological relevance of potential products are also discussed to aid in the design of synthetic routes for novel bioactive compounds.
Catalytic Coupling Reactions: A Comparative Overview
The presence of an iodo group makes this compound an excellent substrate for a variety of cross-coupling reactions. The choice of catalyst is crucial for achieving high yields and selectivity. While direct comparative studies on this specific substrate are limited, the following tables summarize the performance of various catalysts in reactions with analogous aryl iodides, providing a valuable reference for catalyst selection.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For substrates like this compound, palladium-based catalysts are predominantly used.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95 | A standard, highly effective catalyst for a wide range of substrates. |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 8 | ~92 | Readily available and cost-effective catalyst system. |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 6 | ~98 | Often gives high yields with shorter reaction times. |
| Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/ACN | 37 | 24 | ~67 | Water-soluble catalyst system, suitable for DNA-encoded libraries and biological applications[1]. |
| Pd/C | K₃PO₄ | Isopropanol/H₂O | 85 | 12 | ~85 | Heterogeneous catalyst, allowing for easier product purification. |
Data compiled from studies on analogous aryl iodides.
Table 2: Comparison of Catalysts for Heck Reaction of Aryl Iodides with Alkenes
The Heck reaction is a key method for the synthesis of substituted alkenes. Palladium catalysts are the standard for this transformation.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12 | >90 | A widely used and versatile catalyst system. |
| Pd₂(dba)₃ / P(o-tol)₃ | NaOAc | Acetonitrile | 80 | 16 | ~85-90 | Effective for a variety of aryl halides and alkenes. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 140 | 40 | ~80-90 | High temperatures may be required for less reactive substrates. |
| Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 12 | High | Mild conditions can be achieved with appropriate ligands[2]. |
Data compiled from studies on analogous aryl iodides.
Table 3: Comparison of Catalysts for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
The Sonogashira coupling is the most common method for the formation of carbon-carbon bonds between sp² and sp carbon atoms. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | >90 | The classic and highly efficient Sonogashira catalyst system. |
| Pd(OAc)₂ / PPh₃ | CuI | K₂CO₃ | DMF | 100 | 8 | ~85-95 | A common and effective alternative catalyst system. |
| Pd/C | CuI | Piperidine | Methanol | 65 | 10 | ~80-90 | Heterogeneous palladium source. |
| Cu(OTf)₂ / Ligand | - | - | - | 130 | 16 | Moderate to Good | Copper-catalyzed Sonogashira reaction, avoiding palladium[3][4]. |
Data compiled from studies on analogous aryl iodides.
Table 4: Comparison of Catalysts for Ullmann Condensation of Aryl Iodides
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This reaction is particularly useful for synthesizing diaryl ethers from aryl halides and phenols.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | >80 | A mild and efficient catalyst system for Ullmann ether synthesis. |
| Cu₂O | Cs₂CO₃ | NMP | 150 | 12 | ~70-85 | A simple and inexpensive catalyst. |
| Cu Powder | K₂CO₃ | Pyridine | 180 | 24 | Variable | The traditional catalyst, often requiring harsh conditions. |
| CuO Nanoparticles | KOH | DMSO | 100 | 12 | >90 | Nanoparticle catalysts can offer higher activity and milder conditions[5]. |
Data compiled from studies on analogous aryl iodides and phenols.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. The following are representative protocols for Suzuki-Miyaura and Heck reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water to the flask.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed reaction between an aryl iodide and an alkene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed tube, dissolve this compound, Pd(OAc)₂, and PPh₃ in DMF.
-
Add the alkene and triethylamine to the mixture.
-
The tube is sealed and heated to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
Biological Relevance and Signaling Pathways
Derivatives of this compound, particularly chalcones and other phenolic compounds, have garnered significant interest in drug discovery due to their diverse biological activities. Understanding the molecular targets and signaling pathways of these compounds is crucial for the development of novel therapeutics.
Chalcone Derivatives and Their Anticancer Activity
Chalcones, which can be synthesized from this compound via Claisen-Schmidt condensation, are known to exhibit a wide range of pharmacological properties, including anticancer effects. One of the key mechanisms of action for some bioactive chalcones is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation and cancer.
Inhibition of Heat Shock Protein 90 (Hsp90)
Certain phenolic compounds have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins involved in cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, making it an attractive target for cancer therapy.
Antimicrobial Mechanism of Substituted Benzaldehydes
Substituted benzaldehydes, including hydroxy-iodinated variants, can exhibit antimicrobial properties. Their mechanism of action often involves disruption of the microbial cell membrane, leading to cell death.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Novel Bioactive Compounds Derived from 4-Hydroxy-2-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic selection of a versatile starting scaffold is paramount in the efficient discovery of new bioactive molecules. 4-Hydroxy-2-iodobenzaldehyde presents itself as a highly promising, yet underexplored, platform for the synthesis of diverse compound libraries. Its unique trifecta of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and an iodine atom amenable to various cross-coupling reactions—offers a rich landscape for chemical derivatization.
This guide provides a comparative overview of three key classes of compounds that can be synthesized from this compound: Schiff bases, Chalcones, and Benzofurans. While direct comparative studies on derivatives from this specific starting material are nascent, this document collates representative data from analogous compounds to highlight the potential therapeutic applications and facilitate further research.
Comparative Overview of Potential Biological Activities
The derivatization of this compound can lead to a range of compounds with distinct biological profiles. The following table summarizes the potential activities based on data from structurally related compounds.
| Compound Class | Representative Structure | Potential Biological Activity | Key Structural Features for Activity |
| Schiff Bases | ![]() | Antimicrobial, Anticancer | Azomethine group (-C=N-), aromatic substitutions |
| Chalcones | ![]() | Anticancer, Anti-inflammatory, Antioxidant | α,β-unsaturated ketone system, aromatic ring substituents |
| Benzofurans | ![]() | Anticancer, Antimicrobial, Neuroprotective | Fused furan and benzene rings, substitutions on both rings |
Class 1: Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized from this compound and primary amines. They are known for their broad spectrum of biological activities.
Antimicrobial Performance of Analogous Schiff Bases
The following table presents the Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from other substituted hydroxybenzaldehydes against various microbial strains, illustrating the potential of this class.
| Compound (Analog) | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 4-hydroxybenzaldehyde & Glycine-Cu(II) complex | Staphylococcus aureus | 12.5 | [1] |
| Schiff base of 4-hydroxybenzaldehyde & Glycine-Cu(II) complex | Escherichia coli | 25 | [1] |
| Schiff base of 4-hydroxybenzaldehyde & 2-aminopyridine | Staphylococcus aureus | 50 | [2] |
| Schiff base of 4-hydroxybenzaldehyde & 2-aminopyridine | Escherichia coli | 100 | [2] |
Experimental Protocol: Synthesis and Characterization of a Schiff Base Derivative
Synthesis:
-
Dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0 equivalent of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[3]
Characterization:
-
FT-IR: Look for the appearance of a characteristic imine (-C=N) stretching band around 1560-1600 cm⁻¹ and the disappearance of the aldehyde C=O and amine N-H stretching bands.[4][5]
-
¹H NMR: Confirm the formation of the azomethine group by a characteristic singlet peak for the -CH=N- proton, typically observed in the range of δ 8.0-9.0 ppm.[5]
-
Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm its identity.
Class 2: Chalcones
Chalcones are characterized by an α,β-unsaturated ketone system linking two aromatic rings. They are typically synthesized via the Claisen-Schmidt condensation and have shown significant potential as anticancer and anti-inflammatory agents.
Anticancer Performance of Analogous Chalcone Derivatives
The following table shows the IC₅₀ values of chalcone analogs against various cancer cell lines, indicating the potential cytotoxic activity of this compound class.
| Compound (Analog) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cinnamaldehyde-based chalcone 3e | Caco-2 (Colon) | 32.19 | [6] |
| 4'-fluoro-2'-hydroxychalcone 5d | - | - | [7] |
| Chalcone with bromo substituent | A-549 (Lung) | - | [8] |
| Pyrazole analogue of chalcone | MCF-7 (Breast) | - | [9] |
Experimental Protocol: Synthesis and Characterization of a Chalcone Derivative
Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 1.0 equivalent of a suitable acetophenone in ethanol in a flask placed in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 40% NaOH) with constant stirring.
-
After 15-20 minutes, add 1.0 equivalent of this compound dropwise.
-
Continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Characterization:
-
FT-IR: Identify the characteristic α,β-unsaturated ketone C=O stretching vibration (around 1650-1680 cm⁻¹) and C=C stretching (around 1590-1610 cm⁻¹).
-
¹H NMR: Confirm the presence of the vinylic protons (-CH=CH-) as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.
-
Mass Spectrometry: Verify the molecular weight of the synthesized chalcone.
Class 3: Benzofurans
Benzofurans are heterocyclic compounds with a fused benzene and furan ring system. They are prevalent in many natural products and synthetic compounds with a wide range of biological activities.
Anticancer Performance of Analogous Benzofuran Derivatives
The following table presents the IC₅₀ values for benzofuran analogs against different cancer cell lines, highlighting their potential as anticancer agents.
| Compound (Analog) | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Benzofuran derivative B5 | MCF-7 (Breast) | 40.21 | [10] |
| Benzofuran derivative B5 | MDA-MB-232 (Breast) | 45.43 | [10] |
| Benzofuran derivative B4 | MDA-MB-232 (Breast) | 54.51 | [10] |
| Benzofuran piperazine derivative | - | - | [11] |
Experimental Protocol: Synthesis and Characterization of a Benzofuran Derivative
Synthesis (Multi-step): A common route involves the initial synthesis of a chalcone from this compound, followed by oxidative cyclization.
-
Synthesize the corresponding chalcone as described in the previous section.
-
Dissolve the chalcone in a suitable solvent (e.g., DMSO).
-
Add an oxidizing agent (e.g., iodine) and heat the mixture.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the benzofuran derivative.
Characterization:
-
FT-IR: Confirm the absence of the C=O stretching band of the chalcone precursor.
-
¹H NMR: Analyze the aromatic and furan ring proton signals. The disappearance of the vinylic protons of the chalcone is a key indicator of successful cyclization.
-
¹³C NMR: Confirm the carbon skeleton of the benzofuran ring system.
-
Mass Spectrometry: Determine the molecular weight of the final product.
Potential Signaling Pathway Modulation
Many anticancer compounds derived from these scaffolds exert their effects by inducing apoptosis (programmed cell death). A common pathway involves the activation of caspases, a family of cysteine proteases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-2-iodobenzaldehyde: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the correct disposal of all chemical waste, including 4-Hydroxy-2-iodobenzaldehyde. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include handling the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory, including safety glasses or goggles, appropriate gloves, and a lab coat.[2][3] Avoid creating dust when handling the solid form.[1]
Segregation and Waste Classification
This compound is an iodinated organic compound and must be treated as hazardous waste.[1][3] Proper segregation is critical to prevent dangerous chemical reactions. This compound should be disposed of in a designated container for halogenated organic waste .[4][5]
Do NOT mix with:
Disposal Protocol: A Step-by-Step Approach
-
Container Selection: Choose a designated, leak-proof, and chemically compatible container for halogenated organic solids. The container must have a secure, tight-fitting lid.[2][7]
-
Labeling: Immediately label the waste container. The label must be clear and include the following information:
-
Accumulation of Waste:
-
Carefully transfer the this compound waste into the labeled container.
-
Keep the container closed at all times, except when adding waste.[1][4][7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][7] This area should be at or near the point of generation and away from incompatible materials.
-
-
Request for Disposal: Once the container is full, or in accordance with your institution's guidelines, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[1][3]
-
Empty Container Disposal: An empty container that held this compound must also be disposed of as hazardous waste, or triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C7H5IO2 | [9][10][11] |
| Molecular Weight | ~248.02 g/mol | [9][10][11] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [11] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acs.org [acs.org]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. appchemical.com [appchemical.com]
- 10. cyclicpharma.com [cyclicpharma.com]
- 11. achmem.com [achmem.com]
Essential Safety and Operational Guide for 4-Hydroxy-2-iodobenzaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-2-iodobenzaldehyde. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.
Chemical Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. According to safety data, it causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] It is also considered harmful to aquatic life. Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound. Always inspect PPE for integrity before use.[3]
| Protection Area | Required PPE | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must meet ANSI Z.87.1 or European Standard EN166.[4][5] Essential to prevent serious eye damage from dust or splashes.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Disposable nitrile gloves offer broad short-term protection.[7] Always wash hands thoroughly after handling.[2][8] A lab coat should be worn to protect clothing and skin.[7] |
| Respiratory Protection | Use in a well-ventilated area; respirator if needed | Operations should be conducted in a chemical fume hood or a well-ventilated area to avoid breathing dust.[2] If ventilation is inadequate, a suitable respirator is required.[7][9] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills.[7][10] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol minimizes risks during the handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Don all required PPE as specified in the table above.
-
Keep the container tightly closed when not in use and store it in a dry, cool place away from direct sunlight and incompatible materials like strong oxidizing agents and strong bases.[3][4][11] The compound should be stored under nitrogen at 4°C for long-term stability.[1]
2. Handling and Use:
-
Weigh and transfer the chemical carefully to prevent spills.
-
Do not eat, drink, or smoke in the handling area.[3]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2][5] If skin irritation persists, get medical advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[2][5]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[3][4] Do not induce vomiting. Seek medical attention.
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[4][12]
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Securely close the container and return it to its designated storage location.
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[6]
1. Waste Collection:
-
Collect excess this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.[4][6]
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed except when adding waste.
3. Storage Pending Disposal:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from drains.[6]
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Do not empty the chemical or its container into drains or dispose of it with regular trash.[5][6]
Caption: Disposal decision pathway for materials.
Summary of Key Data
| Parameter | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| GHS Signal Word | Warning | [1][2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 4°C, protect from light, stored under nitrogen | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [4][11] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen iodide | [5][11] |
References
- 1. This compound | 90151-01-2 [sigmaaldrich.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. synerzine.com [synerzine.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


